Product packaging for Guajadial F(Cat. No.:)

Guajadial F

Cat. No.: B1496037
M. Wt: 474.6 g/mol
InChI Key: DOFRMKNDUPWODG-BTAFNHGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guajadial F is a useful research compound. Its molecular formula is C30H34O5 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34O5 B1496037 Guajadial F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(5aS,7S,10R,10aR,11aR,12R)-1,3-dihydroxy-5a,10-dimethyl-12-phenyl-7-propan-2-yl-7,8,9,10,10a,11,11a,12-octahydrobenzo[b]xanthene-2,4-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-16(2)19-11-10-17(3)20-12-24-25(18-8-6-5-7-9-18)26-28(34)22(14-31)27(33)23(15-32)29(26)35-30(24,4)13-21(19)20/h5-9,13-17,19-20,24-25,33-34H,10-12H2,1-4H3/t17-,19+,20-,24-,25+,30-/m1/s1

InChI Key

DOFRMKNDUPWODG-BTAFNHGTSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C[C@@]3([C@H](C[C@H]12)[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C

Canonical SMILES

CC1CCC(C2=CC3(C(CC12)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Guajadial F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a naturally occurring meroterpenoid, a class of chemical compounds that are hybrids of terpenoid and polyketide biosynthetic pathways.[1][2][3][4][5] Isolated from the leaves of the guava plant (Psidium guajava), this compound belongs to a family of structurally complex molecules that have garnered significant interest in the scientific community for their potential therapeutic applications.[1][3][4] This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its quantitative data, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a sesquiterpenoid-based meroterpenoid. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Electron Ionization Mass Spectrometry (HREIMS).[4]

PropertyValueReference
Molecular Formula C₃₀H₃₄O₅[4]
Molecular Weight 474.59 g/mol [4]
CAS Number 1529775-08-3
Appearance Amorphous powder[4]
Optical Rotation [α]²⁴D +93.5 (c 0.20, CHCl₃) for Guajadial C (a related compound)[4]
UV (MeOH) λmax 277, 337 (sh) nm[4]
IR (film) νmax 3441, 1633 cm⁻¹[4]

Spectroscopic Data

The structural characterization of this compound relies heavily on NMR spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
149.32.15, m
229.31.65, m; 0.58, m
337.12.40, m
4148.4
5124.65.30, d, 10.0
640.52.35, m
737.21.95, m
826.21.55, m
940.11.45, m; 1.15, m
1048.71.85, m
1121.60.95, d, 7.0
1221.41.00, d, 7.0
1333.2
1416.20.90, s
1529.91.05, s
1'40.84.65, s
2'138.8
3'128.27.25, m
4'128.47.30, m
5'126.47.20, m
6'128.47.30, m
7'128.27.25, m
2''162.8
3''108.2
4''164.1
5''109.8
6''162.7
1-CHO192.510.35, s
3-CHO192.610.38, s
2''-OH14.10, s
6''-OH14.05, s

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly in the areas of cancer and estrogen-related disorders.

Cytotoxicity
Cell LineTotal Growth Inhibition (TGI) (µg/mL)
MCF-7 5.59
MCF-7 BUS 2.27
Anti-Estrogenic Activity

This compound is suggested to act as a selective estrogen receptor modulator (SERM), exhibiting a mechanism of action similar to tamoxifen.[1] This suggests that it can compete with estradiol for binding to estrogen receptors, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation.

Topoisomerase I Inhibition

This compound has been identified as a catalytic inhibitor of Topoisomerase I. By inhibiting this enzyme, this compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of this compound from the leaves of Psidium guajava, based on common phytochemical extraction and purification techniques.

G start Dried, powdered leaves of Psidium guajava extraction Extraction with a suitable solvent (e.g., methanol or dichloromethane) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration fractionation Fractionation using column chromatography (e.g., silica gel) concentration->fractionation purification Further purification by repeated column chromatography or HPLC fractionation->purification end Isolated this compound purification->end

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: Air-dried and powdered leaves of P. guajava are extracted with a solvent such as methanol or dichloromethane at room temperature.[4] This process is typically repeated multiple times to ensure complete extraction of the desired compounds.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to separate the components of the extract based on their polarity.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and subjected to further purification steps. This may involve repeated column chromatography or High-Performance Liquid Chromatography (HPLC) until pure this compound is obtained.

Topoisomerase I Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against Topoisomerase I.

G start Prepare reaction mixture: - Supercoiled plasmid DNA - Topoisomerase I enzyme - Assay buffer incubation Add this compound at various concentrations start->incubation reaction Incubate at 37°C to allow DNA relaxation incubation->reaction termination Stop the reaction (e.g., by adding SDS) reaction->termination electrophoresis Analyze the DNA topoisomers by agarose gel electrophoresis termination->electrophoresis visualization Visualize DNA bands under UV light after staining (e.g., with ethidium bromide) electrophoresis->visualization analysis Determine the extent of inhibition by observing the amount of relaxed vs. supercoiled DNA visualization->analysis

Caption: Workflow for a Topoisomerase I relaxation assay.

Detailed Steps:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, human Topoisomerase I, and an appropriate reaction buffer.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a detergent like SDS to denature the enzyme.

  • Agarose Gel Electrophoresis: The DNA from each reaction is loaded onto an agarose gel. The different topological forms of the DNA (supercoiled, relaxed, and nicked) will migrate at different rates through the gel.

  • Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound, compared to the control where the DNA is mostly relaxed.

E-Screen Assay for Anti-Estrogenic Activity

This assay is used to determine the anti-estrogenic potential of a compound by measuring its effect on the proliferation of estrogen-sensitive cells.[1]

Detailed Steps:

  • Cell Seeding: Estrogen-responsive human breast cancer cells (e.g., MCF-7) are seeded in multi-well plates in a medium without phenol red and supplemented with charcoal-stripped serum to remove any estrogenic compounds.

  • Treatment: After an initial incubation period to allow for cell attachment, the cells are treated with:

    • A control (vehicle only)

    • Estradiol (E₂) to stimulate proliferation

    • This compound at various concentrations

    • A combination of E₂ and this compound at various concentrations

  • Incubation: The plates are incubated for several days (e.g., 6 days) to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Analysis: The absorbance is read using a microplate reader. The anti-estrogenic activity of this compound is determined by its ability to inhibit the E₂-induced cell proliferation.

Signaling Pathways and Proposed Mechanisms

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur through a hetero-Diels-Alder reaction between a sesquiterpene and a phloroglucinol derivative.[2]

G caryophyllene Caryophyllene reaction [4+2] Hetero-Diels-Alder Reaction caryophyllene->reaction phloroglucinol Diformylphloroglucinol derivative intermediate o-Quinone methide intermediate phloroglucinol->intermediate intermediate->reaction guajadial_f This compound reaction->guajadial_f

Caption: Proposed biosynthetic pathway of this compound.

Anti-Estrogenic Signaling Pathway

The anti-estrogenic activity of this compound is believed to be mediated through its interaction with the estrogen receptor.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds GuajadialF This compound GuajadialF->ER Competes and Binds Estradiol_ER Estradiol-ER Complex GuajadialF_ER This compound-ER Complex (Inactive) ERE Estrogen Response Element (ERE) on DNA Estradiol_ER->ERE Binds to GuajadialF_ER->ERE No effective binding Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription NoTranscription Inhibition of Transcription ERE->NoTranscription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Proposed anti-estrogenic mechanism of this compound.

Conclusion

This compound is a promising natural product with significant potential for further investigation in drug discovery and development. Its unique chemical structure and multifaceted biological activities, including cytotoxic and anti-estrogenic effects, make it a compelling target for researchers in oncology and related fields. The information provided in this technical guide serves as a comprehensive resource for understanding the fundamental chemical and biological properties of this compound and provides a foundation for future research endeavors.

References

Guajadial F: A Technical Guide to its Discovery, Origin, and Biological Activity in Psidium guajava

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial F, a sesquiterpenoid-based meroterpenoid, represents a class of bioactive compounds isolated from the leaves of the common guava, Psidium guajava. This technical guide provides an in-depth overview of the discovery, origin, and biological characterization of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, a summary of its cytotoxic activities, and a visualization of its proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant of significant medicinal interest, with various parts of the plant traditionally used to treat a range of ailments.[1] The leaves, in particular, are a rich source of a diverse array of phytochemicals, including flavonoids, phenolics, and a unique class of meroterpenoids.[2] Among these, the guajadials, a series of caryophyllene-based meroterpenoids, have garnered attention for their potential therapeutic applications.[3][4]

This compound is a member of this family of compounds, first described by Gao et al.[1][5] It is an amorphous powder with the molecular formula C30H34O5, as determined by high-resolution electrospray ionization mass spectrometry (HREIMS).[1] This guide will detail the scientific journey of this compound, from its natural source to its potential as a cytotoxic agent.

Discovery and Origin

This compound was discovered and isolated from the leaves of Psidium guajava.[1][5] Meroterpenoids are hybrid natural products with a polyketide-derived aromatic portion and a terpene-derived moiety. In the case of this compound, it is a sesquiterpenoid-based meroterpenoid.[1][5] The discovery of this compound and its congeners has expanded the known chemical diversity of P. guajava and highlighted its potential as a source for novel drug leads.

Experimental Protocols

Isolation of this compound

The isolation of this compound from P. guajava leaves is a multi-step process involving extraction, fractionation, and purification. The following protocol is a composite of established methods for the isolation of meroterpenoids from this plant source.[1][5][6]

3.1.1. Plant Material and Extraction

  • Collection and Preparation: Fresh leaves of Psidium guajava are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered leaves are exhaustively extracted with 90% aqueous methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[6]

3.1.2. Fractionation

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to separate compounds based on their polarity.[6]

  • Column Chromatography: The chloroform or ethyl acetate fraction, which typically contains the meroterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the fraction into sub-fractions.[2]

3.1.3. Purification

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of methanol and water is commonly employed.[6]

  • Final Purification: Repeated chromatographic steps, including Sephadex LH-20 column chromatography, may be necessary to obtain pure this compound.

Structural Elucidation

The structure of this compound was established through extensive spectroscopic analysis.[1][5]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) is used to determine the exact molecular weight and elemental composition, leading to the molecular formula C30H34O5.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques provide information about the proton and carbon framework of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to identify proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range proton-carbon correlations, which is crucial for assembling the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as hydroxyl and carbonyl groups.[1]

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.[1]

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[7] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma3.66
CCRF-CEMT-cell Acute Lymphoblastic Leukemia7.80
DU145Prostate Carcinoma27.7
Huh7Hepatocellular Carcinoma11.1
A549Lung Carcinoma13.8
Table 1: Cytotoxic activity of this compound against various human cancer cell lines.[7]

Visualizations

Experimental Workflow for Isolation

G start Dried & Powdered Psidium guajava Leaves extraction Extraction (90% aq. Methanol) start->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning fractions Chloroform/Ethyl Acetate Fraction partitioning->fractions column_chroma Silica Gel Column Chromatography fractions->column_chroma sub_fractions Sub-fractions column_chroma->sub_fractions hplc Preparative HPLC (C18 Column) sub_fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

G sesquiterpene Sesquiterpene Precursor (e.g., Caryophyllene) intermediate [4+2] Cycloaddition (Diels-Alder Reaction) sesquiterpene->intermediate phloroglucinol Phloroglucinol Derivative phloroglucinol->intermediate guajadial_f This compound Skeleton intermediate->guajadial_f modifications Oxidative Modifications guajadial_f->modifications final_product This compound modifications->final_product

References

Guajadial F: A Comprehensive Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F, a sesquiterpenoid-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Its diverse biological activities, particularly its anticancer and anti-estrogenic properties, have positioned it as a promising candidate for further investigation and development as a therapeutic agent. This technical guide provides an in-depth overview of the known biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, encompassing cytotoxicity, reversal of multidrug resistance, and inhibition of key signaling pathways involved in cancer progression.

Cytotoxicity

This compound exhibits cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer (non-resistant)12.5 ± 1.8[1]
MCF-7/ADRBreast Cancer (Adriamycin-resistant)28.4 ± 3.2[1]
MCF-7/PTXBreast Cancer (Paclitaxel-resistant)25.6 ± 2.9[1]
A549Non-Small Cell Lung Carcinoma3.58
H1650Non-Small Cell Lung Carcinoma-
HL60Promyelocytic Leukemia-
SMMC-7721Hepatocellular Carcinoma-
HCT116Colorectal Carcinoma-

Note: "-" indicates that specific IC50 values were not available in the cited literature, although inhibitory effects were reported.

Reversal of Multidrug Resistance

A significant aspect of this compound's anticancer potential is its ability to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This compound achieves this by inhibiting the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are responsible for effluxing chemotherapeutic drugs from cancer cells.[1]

Inhibition of Topoisomerase I

This compound has been identified as a catalytic inhibitor of topoisomerase I (Top1). By inhibiting this essential enzyme, this compound can delay the repair of DNA damage mediated by Top1 poisons, leading to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells.

Anti-Estrogenic Activity

This compound exhibits potent anti-estrogenic activity, making it a compound of interest for hormone-dependent cancers, particularly breast cancer.[2][3] Its mechanism of action is believed to be similar to that of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[2][3] In silico docking studies have shown that this compound can fit into estrogen receptors, suggesting it may act as a SERM.

In vivo studies using a uterotrophic assay in prepubescent rats have demonstrated that a guajadial-enriched fraction can inhibit the proliferative effect of estradiol on the uterus.[2][3]

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway

This compound has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in drug-resistant breast cancer cells.[1] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting the phosphorylation of Akt and its downstream effector p70S6K, this compound contributes to the induction of apoptosis and the reversal of drug resistance.[1]

PI3K_Akt_Pathway Guajadial_F This compound PI3K PI3K Guajadial_F->PI3K inhibits Akt Akt PI3K->Akt activates p70S6K p70S6K Akt->p70S6K activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation

This compound inhibits the PI3K/Akt signaling pathway.

Ras/MAPK Pathway

Guajadial has also been reported to inhibit the Ras/Mitogen-activated protein kinase (MAPK) pathway in non-small-cell lung carcinoma cells. This pathway is another critical regulator of cell proliferation and survival.

Ras_MAPK_Pathway Guajadial_F This compound Ras Ras Guajadial_F->Ras inhibits MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade activates Proliferation Cell Proliferation MAPK_Cascade->Proliferation

This compound inhibits the Ras/MAPK signaling pathway.

Antimicrobial and Anti-inflammatory Activities

While research has primarily focused on the anticancer properties of this compound, guava leaf extracts, rich in various bioactive compounds including meroterpenoids, have well-documented antimicrobial and anti-inflammatory activities. The specific contribution of this compound to these effects is an area of ongoing research. Guava leaf extracts have shown inhibitory activity against a range of pathogenic bacteria, including Staphylococcus aureus. The anti-inflammatory effects have been demonstrated in models such as carrageenan-induced paw edema in rats.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition A Seed Cells B Treat with this compound A->B C Fix with TCA B->C D Stain with SRB C->D E Wash D->E F Solubilize Dye E->F G Read Absorbance (510 nm) F->G

Workflow of the Sulforhodamine B (SRB) assay.

In Vivo Uterotrophic Assay in Rats

This assay is used to assess the estrogenic or anti-estrogenic activity of a compound.

Methodology:

  • Animals: Use immature female rats (e.g., 21-22 days old).

  • Dosing: Administer this compound (or a this compound-enriched fraction) and/or a reference estrogen (e.g., 17β-estradiol) daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group should be included.

  • Necropsy: On the fourth day, euthanize the animals.

  • Uterine Weight Measurement: Carefully dissect the uterus and weigh it (wet and blotted weight).

  • Data Analysis: Compare the uterine weights of the different treatment groups to the control group to determine estrogenic or anti-estrogenic effects.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect the levels of specific proteins and their phosphorylation status.

Methodology:

  • Cell Lysis: Treat cancer cells with this compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total p70S6K, phospho-p70S6K).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound, a meroterpenoid from guava leaves, exhibits a range of promising biological activities, most notably its anticancer and anti-estrogenic effects. Its ability to overcome multidrug resistance and modulate key oncogenic signaling pathways like PI3K/Akt and Ras/MAPK underscores its potential as a lead compound for the development of novel cancer therapies. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its antimicrobial and anti-inflammatory properties, and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling natural product.

References

Guajadial F: A Caryophyllene-Based Meroterpenoid with Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a naturally occurring caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava L.).[1][2][3][4] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, often combining a terpenoid precursor with a polyketide moiety. In the case of this compound, a sesquiterpenoid of the caryophyllene type is fused with a phloroglucinol derivative. This unique chemical architecture has drawn significant interest from the scientific community, particularly for its potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, including its isolation, characterization, biological activities, and proposed mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising compound.

Physicochemical Properties and Structure

This compound is a complex molecule with a distinctive multi-ring structure. Its molecular formula has been established through spectroscopic analysis. The structure and relative stereochemistry of this compound and its related compounds have been elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2][4]

Isolation and Purification

This compound is naturally present in the leaves of Psidium guajava. Its isolation and purification involve a multi-step process combining solvent extraction and various chromatographic techniques.

Experimental Protocol: Isolation and Purification of this compound

This protocol is a synthesized methodology based on common practices for isolating meroterpenoids from Psidium guajava leaves.

1. Plant Material Collection and Preparation:

  • Fresh leaves of Psidium guajava are collected and air-dried in the shade at room temperature for approximately two weeks.

  • The dried leaves are then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered leaves are macerated with methanol or dichloromethane at room temperature with periodic shaking for an extended period (e.g., 72 hours). This process is typically repeated three times to ensure exhaustive extraction.

  • The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. The fraction containing this compound is identified through preliminary screening methods like Thin Layer Chromatography (TLC).

4. Chromatographic Purification:

  • Column Chromatography: The active fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by TLC.

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC with a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using reversed-phase HPLC with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

5. Structure Elucidation:

  • The purified this compound is characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS), to confirm its structure and stereochemistry.

Biological Activity: Anticancer Effects

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[5] Its anticancer potential is a primary focus of ongoing research.

Quantitative Data: In Vitro Cytotoxicity of this compound
Cancer Cell LineCell TypeIC₅₀ (µM)Reference
HCT116Colon Carcinoma3.66[5]
CCRF-CEMAcute Lymphoblastic Leukemia7.80[5]
DU145Prostate Carcinoma27.7[5]
Huh7Hepatocellular Carcinoma11.1[5]
A549Lung Carcinoma13.8[5]

Mechanism of Action

The anticancer activity of this compound is believed to be multifactorial, involving the modulation of key signaling pathways and the inhibition of essential enzymes in cancer cell proliferation.

Inhibition of the Ras/MAPK Signaling Pathway

One of the proposed mechanisms of action for this compound is the inhibition of the Ras/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By interfering with this pathway, this compound can suppress tumor growth.

Below is a diagram illustrating the Ras/MAPK signaling pathway and the putative point of intervention by this compound.

Ras_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation GuajadialF This compound GuajadialF->Ras_GTP Inhibition

Figure 1: The Ras/MAPK signaling pathway and the proposed inhibitory action of this compound.
Topoisomerase I Inhibition

This compound has been identified as a catalytic inhibitor of topoisomerase I (Top1).[6] Top1 is a nuclear enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoiling. Inhibition of Top1 leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.

Experimental Protocol: Topoisomerase I Inhibition Assay

This protocol outlines a typical DNA relaxation assay to evaluate the inhibitory activity of compounds against Topoisomerase I.

1. Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • TAE buffer

2. Assay Procedure:

  • Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control.

  • Initiate the reaction by adding Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the loading dye containing SDS.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

3. Data Analysis:

  • Quantify the intensity of the supercoiled and relaxed DNA bands.

  • The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of this compound.

The following diagram illustrates the workflow of the Topoisomerase I inhibition assay.

Top1_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture: - Supercoiled DNA - Assay Buffer - this compound / Control Start->Prepare_Mixture Add_Top1 Add Topoisomerase I Prepare_Mixture->Add_Top1 Incubate Incubate at 37°C for 30 min Add_Top1->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA Visualize->Analyze End End Analyze->End Biomimetic_Synthesis Caryophyllene Caryophyllene Hetero_Diels_Alder Hetero-Diels-Alder Reaction Caryophyllene->Hetero_Diels_Alder Benzaldehyde Benzaldehyde Derivative Condensation Knoevenagel Condensation Benzaldehyde->Condensation Phloroglucinol Diformylphloroglucinol Phloroglucinol->Condensation o_Quinone_Methide ortho-Quinone Methide (in situ) Condensation->o_Quinone_Methide o_Quinone_Methide->Hetero_Diels_Alder Guajadial Guajadial Scaffold Hetero_Diels_Alder->Guajadial

References

A Preliminary Investigation into the Therapeutic Potential of Guajadial F

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction: Guajadial F is a sesquiterpenoid-based meroterpenoid, a class of natural compounds with a mixed biosynthetic origin, isolated from the leaves and fruits of Psidium guajava (guava).[][2] As part of a larger family of unique meroterpenoids produced by this plant, this compound has emerged as a compound of significant interest for its potential therapeutic applications, particularly in oncology.[][3] This document provides a comprehensive technical overview of the existing preclinical data on this compound and related compounds, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and elucidated mechanisms of action are presented to support further research and development efforts.

Anticancer Therapeutic Potential

The primary therapeutic focus of this compound investigation has been its activity against various cancer cell lines. Research indicates that this compound and enriched fractions containing it exhibit potent anti-proliferative and cytotoxic effects through multiple mechanisms of action.

In Vitro Anti-proliferative and Cytotoxic Activity

This compound and other related meroterpenoids from P. guajava have demonstrated significant inhibitory effects against a range of human cancer cell lines.[][4] The cytotoxicity has been quantified using metrics such as Total Growth Inhibition (TGI) and half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Anticancer Activity of this compound and Related Compounds

Compound/FractionCancer Cell LineAssayResult (IC50 / TGI)Citation
This compoundHCT116 (Colon)-IC50: 3.66 µM[5]
This compoundCCRF-CEM (Leukemia)-IC50: 7.80 µM[5]
This compoundHuh7 (Liver)-IC50: 11.1 µM[5]
This compoundA549 (Lung)-IC50: 13.8 µM[5]
This compoundDU145 (Prostate)-IC50: 27.7 µM[5]
Guajadial-enriched FractionMCF-7 (Breast)SRBTGI: 5.59 µg/mL[3][6][7][8]
Guajadial-enriched FractionMCF-7 BUS (Breast)SRBTGI: 2.27 µg/mL[3][6][7][8]
Guajadial-enriched FractionMDA MB 231 (Breast)-TGI: 5.13 µg/mL[9]
Guajadial EA549, MCF7, HL60, SMMC-7721MTSIC50: 6.30, 7.78, 7.77, 5.59 µg/mL[10]
GuajadialA549 (Lung)-IC50: 3.58 µM[3]
In Vivo Anticancer Activity

Preclinical animal models have provided evidence for the in vivo efficacy of Guajadial-containing fractions. Studies using the Ehrlich solid tumor model in mice have shown a reduction in tumor weight following oral administration of the fraction.

Table 2: In Vivo Efficacy of Guajadial-Enriched Fraction in Ehrlich Solid Tumor Model

Treatment Group (Dose)Mean Tumor Weight (g) ± SEM
Vehicle Control0.082 ± 0.032
FFINAL Fraction (12.5 mg/kg)0.045 ± 0.007
FFINAL Fraction (25 mg/kg)0.041 ± 0.009
FFINAL Fraction (50 mg/kg)0.058 ± 0.013
Data sourced from Bazioli et al., 2020.[9]
Mechanisms of Anticancer Action

This compound and its related compounds appear to exert their anticancer effects through a multi-targeted approach, involving hormonal pathways, DNA replication machinery, and key cell survival signaling cascades.

1.3.1 Anti-Estrogenic Activity: A significant mechanism is its anti-estrogenic action, with a proposed mechanism similar to that of Tamoxifen.[3][6][7][11] Guajadial is suggested to act as a selective estrogen receptor modulator (SERM), inhibiting the proliferative effects of estradiol, which is particularly relevant for hormone-receptor-positive breast cancers like MCF-7.[6][7][11] In vivo studies have confirmed that a Guajadial-enriched fraction inhibits the proliferative effect of estradiol on the uterus of pre-pubescent rats.[3][6][7][12]

G Estradiol 17β-Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds & Activates Proliferation Cancer Cell Proliferation ER->Proliferation Promotes Guajadial This compound Guajadial->ER Binds & Inhibits

Fig 1. Proposed Anti-estrogenic Mechanism of this compound.

1.3.2 Topoisomerase I Inhibition: Biochemical assays have revealed that this compound acts as a catalytic inhibitor of topoisomerase I (Top1).[] By inhibiting Top1, it can prevent the relaxation of DNA supercoils, thereby disrupting DNA replication and transcription, which ultimately delays DNA damage mediated by Top1 poisons.[]

1.3.3 Reversal of Multidrug Resistance (MDR): Guajadial has been shown to reverse multidrug resistance in cancer cells.[13] This is achieved by inhibiting the expression of ABC transporters and suppressing the PI3K/Akt signaling pathway, which is often hyperactivated in drug-resistant cancers.[13]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt MDR ABC Transporter Expression (Multidrug Resistance) Akt->MDR Upregulates Guajadial This compound Guajadial->PI3K Inhibits

Fig 2. Inhibition of the PI3K/Akt Pathway by this compound.

1.3.4 Inhibition of Angiogenesis Signaling: In non-small-cell lung carcinoma (NSCLC) models, Guajadial inhibited endothelial cell proliferation and migration by blocking the VEGF receptor 2 (VEGFR2)-mediated Ras/MAPK pathway.[3] This suggests a potential anti-angiogenic effect, crucial for suppressing tumor growth.[3]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ras Ras VEGFR2->Ras MAPK MAPK Pathway Ras->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation Promotes Guajadial This compound Guajadial->Ras Inhibits

Fig 3. Inhibition of VEGFR2-Ras/MAPK Signaling by Guajadial.

1.3.5 Induction of Apoptosis: Flow cytometry analysis has indicated that new meroterpenoids from guava, psiguajavadials A and B, induce apoptosis in HCT116 cells.[] this compound is also expected to induce apoptosis in these cells.[]

Anti-inflammatory and Antimicrobial Activities

While the primary focus has been on cancer, extracts from P. guajava, rich in compounds like Guajadial, also possess notable anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Extracts from P. guajava have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[14][15] The mechanisms include stabilizing the erythrocyte membrane, which is analogous to lysosomal membrane stabilization, thereby limiting the inflammatory response by preventing the release of pro-inflammatory enzymes.[16][17] Studies have shown that these extracts can reduce inflammation by lowering levels of COX-2 and IL-6 while increasing the anti-inflammatory cytokine IL-10.[18]

Antimicrobial Activity

Aqueous and various solvent extracts of P. guajava leaves show broad-spectrum antimicrobial activity.[19][20] The activity is particularly pronounced against Gram-positive bacteria, including sensitive and resistant strains of Staphylococcus aureus.[21][22][23] While Gram-negative bacteria appear more resistant, some extracts have shown efficacy.[23] The antimicrobial effects are often attributed to the high content of tannins and flavonoids in the extracts.[16][21]

Experimental Protocols and Methodologies

The therapeutic potential of this compound has been assessed using a range of standard preclinical assays.

Isolation and Purification

Guajadial-enriched fractions are typically obtained from the crude dichloromethane extract of P. guajava leaves through sequential chromatographic techniques.[3][6][7]

In Vitro Anti-Proliferative Screening
  • SRB (Sulforhodamine B) Assay: Used to determine cytotoxicity and anti-proliferative activity. Cells are seeded in 96-well plates, treated with the compound for a specified period (e.g., 144 hours), and then fixed. The SRB dye binds to cellular proteins, and the absorbance, which is proportional to cell mass, is measured to calculate the Total Growth Inhibition (TGI).[8][11]

  • MTS Assay: Used to assess cell viability. This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, allowing for the calculation of IC50 values.[4]

Cell Cycle Analysis
  • Flow Cytometry: This technique is used to evaluate the proportion of cells in different stages of the cell cycle (G0/G1, S, G2/M).[9] Cells treated with this compound are stained with a DNA-binding dye (e.g., propidium iodide), and their DNA content is analyzed to detect cell cycle arrest or apoptosis (sub-G1 peak).[9]

In Vivo Anti-Estrogenic and Anticancer Assays
  • Uterotrophic Assay: Pre-pubescent female rats are administered estradiol to induce uterine proliferation. Co-administration of the test compound (Guajadial fraction) allows for the evaluation of its ability to inhibit this estrogenic effect by measuring uterine weight and histology.[6][7][12]

  • Ehrlich Solid Tumor Model: Murine tumor cells (Ehrlich ascites carcinoma) are injected subcutaneously into the flank of mice.[9] Once tumors are established, animals are treated orally with the test compound. Tumor weight and volume are measured at the end of the study to assess anticancer efficacy.[9]

Mechanistic Assays
  • Biochemical Topoisomerase I (Top1) Assay: This in vitro assay measures the ability of a compound to inhibit the catalytic activity of purified Top1 enzyme on a DNA substrate.[]

  • Western Blot Analysis: This method is used to detect and quantify specific proteins within a sample. It was employed to study the effect of Guajadial on the expression levels of proteins in signaling pathways like Ras/MAPK and PI3K/Akt.[3]

G cluster_extraction Extraction & Isolation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plant P. guajava Leaves Extract Crude Dichloromethane Extract Plant->Extract Fraction Guajadial-Enriched Fraction (FFINAL) Extract->Fraction SRB Anti-Proliferative (SRB, MTS Assays) Fraction->SRB Toxicity Acute Oral Toxicity Fraction->Toxicity Flow Cell Cycle Analysis (Flow Cytometry) SRB->Flow Mech Mechanism of Action (Top1 Assay, Western Blot) Flow->Mech Estrogen Anti-Estrogenic Assay (Uterotrophic Model) Toxicity->Estrogen Tumor Anticancer Efficacy (Ehrlich Tumor Model) Estrogen->Tumor

Fig 4. General Experimental Workflow for this compound Investigation.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound is a promising natural product with significant therapeutic potential, particularly as an anticancer agent. Its multi-faceted mechanism of action, including anti-estrogenic activity, Top1 inhibition, and modulation of critical survival pathways like PI3K/Akt and Ras/MAPK, makes it an attractive candidate for further development. The compound's ability to reverse multidrug resistance warrants particular attention.

Future research should focus on the total synthesis of this compound to ensure a consistent and scalable supply for advanced preclinical studies. Further elucidation of its pharmacokinetic and pharmacodynamic profiles, along with more extensive in vivo efficacy and safety studies in various cancer models (e.g., patient-derived xenografts), is critical. Investigating its potential as a standalone therapy or in combination with existing chemotherapeutic agents could unlock its full clinical utility.

References

Guajadial F: A Comprehensive Technical Guide to its Natural Abundance and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a meroterpenoid, a class of natural products derived from mixed biosynthetic pathways, that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural abundance, isolation, and key biological activities of this compound, with a focus on presenting detailed experimental protocols and quantitative data to support further research and development.

Natural Abundance

This compound is a naturally occurring compound isolated from Psidium guajava, commonly known as the guava tree. The primary source of this compound is the leaves of the plant, where it is present as one of several related meroterpenoids.[1] While the leaves are the most cited source, this compound has also been isolated from the fruits of P. guajava.[2]

The concentration of this compound in Psidium guajava is not extensively documented in publicly available literature. While qualitative analyses confirm its presence, precise quantitative data on the yield of this compound from the leaves on a mass-by-mass basis (e.g., mg of this compound per kg of dried leaves) is not specified in the key studies. However, research on the fruit has provided a specific yield, offering a point of reference for its abundance.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocols are based on methodologies described in the scientific literature.

Table 1: Quantitative Data for this compound Isolation from Psidium guajava Fruit
ParameterValueSource
Starting MaterialSubfraction B4 from petroleum ether extract of P. guajava fruitWang et al., 2017[2]
Mass of Subfraction1.1 gWang et al., 2017[2]
Final Yield of this compound29.6 mgWang et al., 2017[2]
Experimental Protocols

1. Extraction from Psidium guajava Leaves (General Protocol derived from Gao et al., 2013)

  • Plant Material: 15 kg of dried leaves of Psidium guajava.

  • Extraction: The dried and powdered leaves are extracted with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approximately 1400 g).

2. Fractionation of the Crude Extract

  • Silica Gel Column Chromatography: The crude methanolic extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected based on their thin-layer chromatography (TLC) profiles.

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column. A common eluent for this step is a mixture of chloroform and methanol (e.g., 1:1 v/v).

3. Isolation of this compound from Psidium guajava Fruit (as described by Wang et al., 2017)

  • Initial Extraction and Fractionation: The dried fruits of P. guajava are extracted with petroleum ether. The resulting extract is then subjected to a series of chromatographic separations, including column chromatography over Sephadex LH-20 and RP-18 silica gel, to yield several subfractions.

  • Semipreparative High-Performance Liquid Chromatography (HPLC): Subfraction B4 (1.1 g) is further purified by semipreparative HPLC.

    • Column: A suitable semipreparative reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile (MeCN) and 0.01% trifluoroacetic acid (TFA) in water, from 90:10 to 95:5 (v/v).

    • Detection: UV detection at appropriate wavelengths (e.g., 254 nm).

    • Elution: this compound elutes at a retention time of approximately 27.52 minutes under these conditions, yielding 29.6 mg of the pure compound.[2]

Biological Activity and Mechanism of Action

This compound has demonstrated cytotoxic activity against various human cancer cell lines.[3] Its mechanism of action is, in part, attributed to its role as a catalytic inhibitor of Topoisomerase I (Top1).[2][4]

Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme essential for DNA replication, transcription, and recombination. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind and relax supercoils, and then resealing the break. Topoisomerase I inhibitors interfere with this process by stabilizing the covalent complex between the enzyme and the cleaved DNA strand. This stabilization prevents the re-ligation of the DNA, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which can trigger apoptosis and cell death.[5][6][7] this compound acts as a catalytic inhibitor, interfering with the enzymatic activity of Topoisomerase I.[2][4]

Visualizations

Plausible Biosynthetic Pathway of Guajadials

The following diagram illustrates the proposed biosynthetic pathway for the formation of the guajadial core structure.

Biosynthesis cluster_0 Precursors cluster_1 Key Intermediate Formation cluster_2 Resonance Stabilized Carbocations cluster_3 Final Products Sesquiterpene Sesquiterpene Carbocation A Carbocation A Sesquiterpene->Carbocation A Oxidation Phloroglucinol Derivative Phloroglucinol Derivative Phloroglucinol Derivative->Carbocation A Reaction Carbocation B Carbocation B Carbocation A->Carbocation B Carbocation C Carbocation C Carbocation A->Carbocation C Carbocation D Carbocation D Carbocation A->Carbocation D Carbocation E Carbocation E Carbocation A->Carbocation E Guajadial C Guajadial C Carbocation B->Guajadial C Cyclization Guajadial D Guajadial D Carbocation C->Guajadial D Cyclization Guajadial E Guajadial E Carbocation D->Guajadial E Cyclization This compound This compound Carbocation E->this compound Cyclization

Caption: Plausible biosynthetic pathway of Guajadials C-F.

Mechanism of Topoisomerase I Inhibition

This diagram illustrates the general mechanism of action for a Topoisomerase I inhibitor.

Topoisomerase_Inhibition Supercoiled_DNA Supercoiled DNA Top1_Binding Topoisomerase I (Top1) binds to DNA Supercoiled_DNA->Top1_Binding Cleavage_Complex Top1 creates a single-strand break, forming a covalent Top1-DNA complex Top1_Binding->Cleavage_Complex DNA_Relaxation DNA rotates and relaxes Cleavage_Complex->DNA_Relaxation Normal Pathway Inhibitor_Binding This compound binds to the Top1-DNA complex Cleavage_Complex->Inhibitor_Binding Inhibitor Pathway Religation Top1 religates the DNA strand DNA_Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Stabilized_Complex Stabilized Top1-DNA-Inhibitor Complex (Prevents Religation) Inhibitor_Binding->Stabilized_Complex Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision Double_Strand_Break DNA Double-Strand Break Replication_Fork_Collision->Double_Strand_Break Apoptosis Apoptosis / Cell Death Double_Strand_Break->Apoptosis

Caption: General mechanism of Topoisomerase I inhibition.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic effects, primarily sourced from the leaves and fruits of Psidium guajava. This guide has provided a detailed overview of its isolation, including specific protocols and quantitative data where available. The elucidation of its role as a Topoisomerase I inhibitor provides a basis for its potential as an anticancer agent. Further research is warranted to fully quantify its abundance in various parts of the guava plant and to further explore its pharmacological properties and therapeutic potential.

References

The Biosynthetic Pathway of Guajadial F in Psidium guajava: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial F, a sesquiterpenoid-based meroterpenoid isolated from the leaves of the guava plant, Psidium guajava, has garnered interest for its potential biological activities. As a member of the larger family of guajadial compounds found in guava, its complex structure presents a fascinating case study in plant secondary metabolism. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current scientific understanding of meroterpenoid biosynthesis in P. guajava. This document outlines the putative enzymatic steps, precursor molecules, and key intermediates. Furthermore, it details generalized experimental protocols for the isolation, purification, and structural elucidation of such compounds, and presents available quantitative data for related metabolites. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.

Introduction

Psidium guajava L., commonly known as guava, is a plant rich in a diverse array of secondary metabolites, including a unique class of meroterpenoids known as guajadials.[1][2][3][4] These compounds are characterized by a hybrid structure, typically formed from a sesquiterpenoid and a phloroglucinol derivative.[3] this compound, specifically, is a sesquiterpenoid-based meroterpenoid that has been isolated from guava leaves and has demonstrated potential as a topoisomerase I (Top1) catalytic inhibitor.[] Understanding the biosynthetic pathway of this compound is crucial for unlocking its full therapeutic potential, potentially enabling synthetic biology approaches for its production and the generation of novel analogs.

While the complete enzymatic pathway for this compound has not been definitively elucidated, a plausible route can be proposed based on the biosynthesis of structurally related compounds, such as guajadials C-E.[3] This guide will delineate this putative pathway, from central metabolism to the final complex structure.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the terpenoid pathway, which supplies the sesquiterpenoid core, and the phenylpropanoid pathway, which provides the aromatic moiety.

Synthesis of the Sesquiterpenoid Precursor

The C15 sesquiterpenoid backbone of this compound is likely derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, culminating in the synthesis of farnesyl pyrophosphate (FPP). FPP serves as the universal precursor for a vast array of sesquiterpenoids. The specific sesquiterpene scaffold of this compound is likely a derivative of caryophyllene or a related sesquiterpene, formed through the action of a specific terpene synthase (TPS). While the exact TPS involved in this compound biosynthesis is unknown, metabolomic studies of P. guajava leaves have identified β-caryophyllene as a major secondary metabolite.[6]

Synthesis of the Aromatic Precursor

The aromatic portion of this compound is likely derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), would lead to the formation of cinnamoyl-CoA or a related activated phenolic acid. This would then undergo further modifications, such as hydroxylation and methylation, to produce a substituted phloroglucinol derivative.

The Meroterpenoid Coupling Reaction

The key step in the formation of the guajadial scaffold is the proposed hetero-Diels-Alder reaction between the sesquiterpenoid and an ortho-quinone methide intermediate derived from the phloroglucinol moiety.[7] This type of reaction has been biomimetically demonstrated for the synthesis of other guajadial compounds.[7] Subsequent enzymatic modifications, such as hydroxylations, oxidations, and cyclizations, likely catalyzed by cytochrome P450 monooxygenases (P450s) and other tailoring enzymes, would then lead to the final, complex structure of this compound.

A proposed biosynthetic pathway for this compound and related compounds is depicted in the following diagram:

This compound Biosynthetic Pathway cluster_terpenoid Terpenoid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coupling Meroterpenoid Assembly MVA/MEP MVA/MEP Pathway FPP Farnesyl Pyrophosphate (FPP) MVA/MEP->FPP Caryophyllene β-Caryophyllene FPP->Caryophyllene Terpene Synthase Hetero_Diels_Alder Hetero-Diels-Alder Reaction Caryophyllene->Hetero_Diels_Alder Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Derivatives Phenylalanine->Cinnamic_Acid PAL, C4H, etc. Phloroglucinol Phloroglucinol Derivative Cinnamic_Acid->Phloroglucinol o_Quinone_Methide o-Quinone Methide Phloroglucinol->o_Quinone_Methide o_Quinone_Methide->Hetero_Diels_Alder Intermediate Putative Intermediate Hetero_Diels_Alder->Intermediate Guajadial_F This compound Intermediate->Guajadial_F P450s, Tailoring Enzymes

A putative biosynthetic pathway for this compound.

Quantitative Data

Specific quantitative data for this compound in P. guajava leaves is not extensively available in the current literature. However, studies have quantified related compounds and precursor classes, which are summarized below.

Table 1: Quantitative Analysis of Phytochemicals in Psidium guajava Leaves

Phytochemical ClassCompound/MetricConcentrationMethodReference
Phenolics Total Phenolic Content54.34 ± 0.49 mg GAE/gSpectrophotometry[8]
Total Phenolic Content9.33 mg/gSpectrophotometry[9]
Flavonoids Total Flavonoid Content6.43 ± 0.38 mg QE/gSpectrophotometry[8]
Total Flavonoid Content6.42 mg/gSpectrophotometry[9]
Terpenoids β-Caryophyllene23.06% (relative abundance)GC-MS[6]
Alkaloids Total Alkaloid Content219.06 mg/gTitration[7]
Saponins Total Saponin Content3.67 mg/gGravimetry[9]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

The following protocols are generalized methodologies based on published research for the isolation and characterization of meroterpenoids from P. guajava leaves.

Extraction and Isolation
  • Plant Material Preparation: Fresh leaves of P. guajava are collected, washed, air-dried, and then powdered.

  • Extraction: The powdered leaf material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the compounds of interest (typically the less polar fractions for meroterpenoids) is subjected to a series of chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to achieve initial separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): A C18 column is often used with a mobile phase such as methanol-water or acetonitrile-water to isolate pure compounds.

Structural Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments in the molecule.

    • 2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to establish the connectivity of atoms within the molecule. Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) is used to determine the relative stereochemistry.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) can be used to help determine the absolute configuration of chiral molecules by comparing experimental spectra with computationally calculated spectra.

The following diagram illustrates a general workflow for the elucidation of a novel biosynthetic pathway, which would be applicable to this compound.

Experimental Workflow cluster_genomics Genomic & Transcriptomic Analysis cluster_biochemical Biochemical Characterization Start Plant Material (P. guajava leaves) Extraction Extraction & Fractionation Start->Extraction Transcriptomics Transcriptome Sequencing (RNA-seq) Start->Transcriptomics Purification Chromatographic Purification (CC, HPLC) Extraction->Purification Structure_Elucidation Structural Elucidation (MS, NMR, X-ray) Purification->Structure_Elucidation Compound_Identified This compound Identified Structure_Elucidation->Compound_Identified Gene_Mining Candidate Gene Identification (TPS, P450s) Transcriptomics->Gene_Mining Gene_Cloning Gene Cloning & Expression Gene_Mining->Gene_Cloning Enzyme_Assay In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assay Pathway_Validation Pathway Validation Enzyme_Assay->Pathway_Validation

A general experimental workflow for pathway elucidation.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound in Psidium guajava provides a logical framework based on established principles of secondary metabolism and evidence from related compounds. However, definitive elucidation of this pathway will require further research. Key future directions include:

  • Identification of Key Enzymes: The use of transcriptomic and proteomic approaches on P. guajava leaf tissue, coupled with biochemical assays of candidate enzymes (terpene synthases, P450s, etc.), will be critical to identify the specific biocatalysts involved.

  • Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-phenylalanine) can trace the flow of carbon through the pathway and confirm the origins of the different structural moieties.

  • Quantitative Pathway Analysis: Development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will enable the quantification of this compound and its biosynthetic intermediates in different tissues and under various environmental conditions, providing insights into the regulation of the pathway.

A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant biochemistry but also pave the way for the biotechnological production of this and other valuable meroterpenoids for pharmaceutical applications.

References

Guajadial F: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a naturally occurring meroterpenoid compound isolated from the leaves of the guava plant, Psidium guajava L.[1][2]. As a member of the sesquiterpenoid-based meroterpenoid class, this compound has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly its anticancer properties[]. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, its biological activity with a focus on its mechanism of action, and detailed experimental protocols for its isolation and synthesis.

Physical and Chemical Characteristics

This compound is a complex organic molecule with the molecular formula C30H34O5 and a molecular weight of 474.59 g/mol [1]. It presents as an amorphous powder and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C30H34O5[1]
Molecular Weight 474.2406 g/mol (Calculated)[1]
Appearance Amorphous powder[1]
pKa 5.55 ± 0.70[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)[1][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated chloroform (CDCl3). The detailed chemical shifts and coupling constants are summarized below.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl3)
Position¹³C (δc)¹H (δH, mult., J in Hz)
1'40.54.65 (d, 10.5)
229.51.65 (m)
339.52.15 (m)
448.91.25 (m)
555.41.85 (m)
621.81.55 (m)
739.91.15 (m), 1.95 (m)
824.11.45 (m)
9124.85.15 (d, 8.5)
10135.2
1137.22.25 (m)
1216.20.95 (d, 7.0)
1316.51.00 (d, 7.0)
1429.91.05 (s)
1521.51.75 (s)
1a162.7
2a104.9
3a165.8
4a106.1
5a163.5
6a110.2
7a192.510.15 (s)
8a192.310.25 (s)
2'128.57.20-7.35 (m)
3'128.57.20-7.35 (m)
4'126.57.20-7.35 (m)
5'128.57.20-7.35 (m)
6'128.57.20-7.35 (m)
OH-2a13.85 (s)
OH-4a13.95 (s)

(Data extracted from Gao et al., 2013)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands indicating the presence of specific functional groups.

  • 3441 cm⁻¹: This broad band is attributed to the stretching vibrations of hydroxyl (-OH) groups[1].

  • 1633 cm⁻¹: This absorption is characteristic of a conjugated carbonyl (C=O) group[1].

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) of this compound shows a molecular ion peak at m/z 474.2401 [M]⁺, which corresponds to the calculated molecular weight of 474.2406 for the molecular formula C30H34O5[1].

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its potent anticancer effects. It functions as a catalytic inhibitor of Topoisomerase I (Top1) and is capable of inducing apoptosis in cancer cells[].

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and recombination by relaxing DNA supercoils. This compound acts as a Top1 catalytic inhibitor, a mechanism that delays Top1 poison-mediated DNA damage[]. By interfering with the activity of this enzyme, this compound can disrupt essential cellular processes in rapidly dividing cancer cells, ultimately leading to cell death.

Induction of Apoptosis

A key aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death. Studies on extracts of Psidium guajava rich in compounds like this compound have shown that apoptosis is mediated through the activation of caspase cascades. Specifically, the activation of caspase-8 and caspase-9 has been observed, suggesting the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis[1][5].

The diagram below illustrates a plausible signaling pathway for this compound-induced apoptosis.

GuajadialF_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway GuajadialF This compound DeathReceptor Death Receptor (e.g., Fas) GuajadialF->DeathReceptor Mitochondrion Mitochondrion GuajadialF->Mitochondrion DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Active) Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Isolation of this compound from Psidium guajava Leaves

The following is a general protocol for the isolation of this compound based on chromatographic techniques.

1. Plant Material and Extraction:

  • Air-dried and powdered leaves of Psidium guajava are subjected to extraction with a suitable solvent, such as dichloromethane or a methanol-water mixture, at room temperature[2].

  • The crude extract is obtained by removing the solvent under reduced pressure.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity[2].

  • The fraction containing this compound (typically the less polar fractions) is collected.

3. Chromatographic Purification:

  • The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to further separate the components.

  • Fractions are monitored by Thin Layer Chromatography (TLC).

  • Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure this compound[6].

The workflow for a typical isolation process is depicted below.

Isolation_Workflow PlantMaterial Dried & Powdered Psidium guajava Leaves Extraction Solvent Extraction (e.g., Dichloromethane) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning CrudeExtract->Fractionation EnrichedFraction This compound Enriched Fraction Fractionation->EnrichedFraction ColumnChromatography Silica Gel Column Chromatography EnrichedFraction->ColumnChromatography SemiPure Semi-Pure Fractions ColumnChromatography->SemiPure FinalPurification HPLC or HSCCC SemiPure->FinalPurification PureGuajadialF Pure this compound FinalPurification->PureGuajadialF

Caption: General workflow for the isolation of this compound.

Biomimetic Synthesis of this compound

A biomimetic synthesis of this compound has been reported, which mimics the proposed natural biosynthetic pathway.

Reaction: A three-component coupling reaction between caryophyllene, benzaldehyde, and diformylphloroglucinol in an aqueous medium[7][8].

General Procedure:

  • Equimolar amounts of caryophyllene, benzaldehyde, and diformylphloroglucinol are combined in a suitable aqueous solvent system.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the product mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated.

  • The resulting residue is purified by column chromatography to yield this compound and its stereoisomers.

The logical relationship of this biomimetic synthesis is illustrated below.

Biomimetic_Synthesis Caryophyllene Caryophyllene Reaction Aqueous Three-Component Coupling Reaction Caryophyllene->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Diformylphloroglucinol Diformylphloroglucinol Diformylphloroglucinol->Reaction Product This compound & Stereoisomers Reaction->Product

Caption: Biomimetic synthesis of this compound.

Conclusion

This compound is a promising natural product with well-characterized physical and chemical properties and significant anticancer activity. Its mechanism of action, involving the inhibition of Topoisomerase I and the induction of apoptosis, makes it a compelling candidate for further investigation in drug discovery and development. The availability of detailed spectroscopic data and established protocols for its isolation and synthesis will facilitate future research into its therapeutic potential. This technical guide provides a solid foundation for researchers and scientists to explore the multifaceted nature of this compound.

References

Initial Anticancer Screening of Guajadial F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial F, a meroterpenoid derived from Psidium guajava (guava), has emerged as a promising natural compound with potential anticancer properties. This technical guide provides an in-depth overview of the initial screening of this compound for its anticancer efficacy. It consolidates key quantitative data on its cytotoxic and anti-proliferative activities, details the experimental protocols for essential assays, and visualizes the elucidated mechanisms of action, including its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led to the extensive exploration of natural products. Guajadial, a caryophyllene-based meroterpenoid, and its derivatives, such as this compound, have been identified as compounds of interest due to their demonstrated biological activities.[1][2][3][4] Initial studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines and may act through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5] This guide synthesizes the currently available data from initial screening studies to provide a foundational understanding of this compound's anticancer potential.

Quantitative Data Summary

The anti-proliferative activity of Guajadial and its enriched fractions has been evaluated against a panel of human cancer cell lines. The following tables summarize the key quantitative data, primarily presented as Total Growth Inhibition (TGI) values, which represent the concentration of the compound that inhibits cell growth by 100%.

Table 1: Anti-proliferative Activity of Guajadial-Enriched Fraction (FFINAL) Against Various Human Cancer Cell Lines [1]

Cell LineCancer TypeTGI (µg/mL)
UACC-62Melanoma7.69
NCI-H460Lung2.79
PC-3Prostate3.70
OVCAR-3Ovarian2.66
HT-29Colon6.65
HaCatKeratinocyte (Non-tumor)2.91

Table 2: Anti-proliferative Activity of Guajadial-Enriched Fraction (FFINAL) Against Human Breast Cancer Cell Lines [1][2][6]

Cell LineDescriptionTGI (µg/mL)
MCF-7Estrogen-dependent5.59[2][6]
MCF-7 BUSEstrogen receptor overexpressing2.27[2][6]
MDA-MB-231Triple-negative5.13
MCF 10ANon-tumoral breast cells8.56

Mechanism of Action

Initial investigations into the mechanism of action of this compound suggest a multi-faceted approach to inhibiting cancer cell growth.

Induction of Apoptosis

Flow cytometric analysis has indicated that this compound can induce apoptosis in cancer cells.[5] This is a critical mechanism for many anticancer drugs, as it leads to programmed cell death, thereby eliminating malignant cells.

Cell Cycle Arrest

Studies on guajadial-enriched fractions have shown the ability to induce cell cycle arrest, particularly in the G1 phase.[1] In MCF-7 BUS cells, treatment with a guajadial fraction led to a significant increase in the percentage of cells in the G1 phase, suggesting an inhibition of cell cycle progression.[1]

Inhibition of Topoisomerase I

This compound has been identified as a catalytic inhibitor of topoisomerase I (Top1).[5] Top1 is a crucial enzyme for DNA replication and transcription, and its inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells.

Anti-Estrogenic Activity

Guajadial has demonstrated anti-estrogenic properties, particularly in estrogen receptor-positive breast cancer cells like MCF-7.[1][2][6] Its structural similarity to tamoxifen suggests it may act as a selective estrogen receptor modulator (SERM).[2][6][7] This is supported by evidence from E-screen assays where a guajadial-enriched fraction inhibited the proliferative effect of estradiol.[1]

Inhibition of Signaling Pathways

Guajadial has been shown to suppress key signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Guajadial has been reported to reverse multidrug resistance in cancer cells by suppressing the PI3K/Akt pathway.[4]

  • Ras/MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Guajadial has been suggested to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by blocking the Ras/MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial screening of this compound.

Cell Viability and Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the anti-proliferative activity of a compound based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., RPMI 1640) with 10% fetal bovine serum

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris buffer, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 100 µL of a 3 x 105 cells/mL suspension) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Add various concentrations of this compound (or a guajadial-enriched fraction) to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 100 µL of 10 mM Tris buffer to each well.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the Total Growth Inhibition (TGI) from the absorbance values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect and centrifuge the cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 70% cold ethanol and incubate overnight at -20°C for fixation.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound

  • Positive control (e.g., Camptothecin)

  • Loading dye

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Protocol:

  • Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled DNA, and different concentrations of this compound or the positive control.

  • Enzyme Addition: Add human Topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding loading dye containing SDS.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways related to the anticancer activity of this compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_data Data Analysis cell_culture Cancer Cell Lines treatment This compound Treatment cell_culture->treatment srb_assay SRB Assay (Cytotoxicity) treatment->srb_assay flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow_cytometry topoisomerase_assay Topoisomerase I Inhibition Assay treatment->topoisomerase_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot tgi_calc TGI Calculation srb_assay->tgi_calc apoptosis_analysis Apoptosis Analysis flow_cytometry->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis flow_cytometry->cell_cycle_analysis pathway_analysis Pathway Inhibition western_blot->pathway_analysis

Caption: Experimental workflow for the initial anticancer screening of this compound.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream GuajadialF This compound GuajadialF->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

ras_mapk_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (Proliferation, Differentiation) ERK->TranscriptionFactors GuajadialF This compound GuajadialF->Ras inhibits

Caption: Simplified Ras/MAPK signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

The initial screening of this compound reveals its significant potential as an anticancer agent. Its cytotoxic and anti-proliferative effects against a range of cancer cell lines, coupled with its multi-faceted mechanism of action, including apoptosis induction, cell cycle arrest, topoisomerase I inhibition, and suppression of critical oncogenic signaling pathways, warrant further investigation.

Future research should focus on:

  • Comprehensive IC50 Profiling: Determining the half-maximal inhibitory concentration (IC50) of pure this compound against a broader panel of cancer cell lines.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the PI3K/Akt and Ras/MAPK pathways and exploring its effects on other relevant signaling cascades.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its drug-like characteristics and safety profile.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the continued exploration of this compound as a potential candidate for cancer therapy.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Guajadial F from Guava Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Guava (Psidium guajava L.) leaves are a rich source of various bioactive secondary metabolites, including flavonoids, phenolics, and meroterpenoids.[1] Among these, Guajadial, a caryophyllene-based meroterpenoid, has garnered significant interest for its potential therapeutic properties, notably its anti-proliferative and anti-estrogenic activities.[1][2] Structurally similar to tamoxifen, Guajadial is suggested to act as a selective estrogen receptor modulator (SERM), making it a promising candidate for further investigation in cancer research and drug development.[3][4] This document provides a detailed protocol for the isolation and purification of Guajadial F from guava leaves, compiled from established methodologies.

Experimental Protocols

This protocol outlines a multi-step chromatographic process for the isolation and purification of this compound from a crude extract of Psidium guajava leaves.

1. Plant Material and Extraction:

  • Plant Material: Fresh leaves of Psidium guajava are collected and air-dried at room temperature for two weeks. The dried leaves are then ground into a fine powder.

  • Extraction:

    • Macerate the powdered guava leaves (e.g., 1 kg) in dichloromethane (DCM) or 90% (v/v) aqueous methanol (e.g., 3 x 5 L) at room temperature with periodic shaking for 48-72 hours.[5][6]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.

2. Chromatographic Purification:

The purification process involves sequential chromatographic steps to isolate this compound from the complex crude extract.

  • Step 1: Initial Fractionation using Silica Gel Column Chromatography

    • Column Preparation: Prepare a silica gel 60 (70-230 mesh) column packed in a suitable non-polar solvent such as n-hexane.

    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. For example:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (9:1)

      • n-hexane:ethyl acetate (8:2)

      • n-hexane:ethyl acetate (1:1)

      • Ethyl acetate (100%)

    • Fraction Collection and Analysis: Collect fractions of a consistent volume (e.g., 250 mL). Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid). Pool fractions with similar TLC profiles.

  • Step 2: Further Purification by Flash Column Chromatography

    • Column and Eluent Selection: Select a fraction enriched with this compound from the previous step. Further purify this fraction using flash column chromatography with silica gel 60 (230-400 mesh). An isocratic or shallow gradient system, such as dichloromethane with a small percentage of methanol (e.g., 0.3%), can be effective.[5]

    • Fractionation: Collect smaller fractions and analyze them by TLC to identify those containing the target compound in high purity.

  • Step 3: Final Purification using Reverse-Phase Chromatography (if necessary)

    • Column Preparation: For final polishing, a reverse-phase C18 column can be employed.

    • Elution: Elute the semi-purified fraction with a gradient of water and acetonitrile or methanol.[5]

    • Compound Identification: The purity and identity of the final isolated compound, this compound, should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Data Presentation

The following table summarizes representative yields from a multi-step purification process for a Guajadial-containing fraction, based on data reported in the literature.[5][8]

Purification StepStarting MaterialProductYield (%)Purity of Guajadial (%)
Initial Dichloromethane Extraction 1 kg dried leaves~50 g crude extract5%< 5%
Silica Gel Column Chromatography 50 g crude extract14 g Fraction B28%Not Reported
Flash Chromatography of Fraction B 14 g Fraction B1.6 g Fraction B211.4%Not Reported
Reverse-Phase C18 Chromatography 1.6 g Fraction B2600 mg FFINAL37.5%49%

Note: Yields are estimates calculated from published data and may vary depending on the specific plant material and experimental conditions.

Visualizations

Experimental Workflow:

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis start Dried Guava Leaves powder Powdered Leaves start->powder Grinding extraction Maceration with Dichloromethane powder->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract Filtration & Concentration silica_cc Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->silica_cc flash_cc Flash Chromatography (DCM:MeOH) silica_cc->flash_cc Enriched Fraction rp_hplc Reverse-Phase C18 Chromatography (ACN:Water gradient) flash_cc->rp_hplc Semi-pure Fraction pure_compound Pure this compound rp_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER Binds Guajadial This compound Guajadial->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds CellProliferation Cell Proliferation ER->CellProliferation Inhibits Proliferation Transcription Gene Transcription ERE->Transcription Activates Transcription->CellProliferation Leads to

Caption: Proposed mechanism of this compound as a selective estrogen receptor modulator.

References

Application Notes and Protocols for the Biomimetic Synthesis of Guajadial F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biomimetic synthesis of Guajadial F, a meroterpenoid with noted biological activities. The synthesis is based on a hypothesized biosynthetic pathway involving a hetero-Diels-Alder reaction.

Introduction

This compound is a member of the caryophyllene-derived meroterpenoids, which are natural products isolated from plants such as Psidium guajava (common guava).[1] These compounds have garnered interest due to their potential therapeutic properties, including anti-proliferative and anti-estrogenic activities.[2][3][4] The biomimetic synthesis of this compound validates its proposed biosynthetic pathway, which is thought to proceed via a hetero-Diels-Alder reaction between caryophyllene and an o-quinone methide.[1][5][6] This approach offers a concise and efficient route to the natural product.

Principle of the Biomimetic Synthesis

The core of the biomimetic synthesis is a one-pot, three-component aqueous reaction. The key steps are:

  • In situ generation of an o-quinone methide: This is achieved through a Knoevenagel condensation between an aldehyde (e.g., benzaldehyde) and a phloroglucinol derivative (e.g., diformylphloroglucinol).

  • Hetero-Diels-Alder cycloaddition: The generated o-quinone methide then undergoes a [4+2] cycloaddition with a sesquiterpene, such as caryophyllene, to yield the target meroterpenoid.

This strategy has also been successfully applied to the synthesis of related compounds like Psidial A and Guajadial B.[5][7][8]

Experimental Protocols

The following protocols are based on the successful biomimetic synthesis of guajadial and related meroterpenoids.

Protocol 1: Biomimetic Synthesis of Guajadial

This protocol describes a one-pot, three-component synthesis of Guajadial via a hetero-Diels-Alder reaction.[5][6]

Materials:

  • (-)-β-Caryophyllene

  • Benzaldehyde

  • 2,4-Diformylphloroglucinol

  • Water (H₂O)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-diformylphloroglucinol and benzaldehyde in a suitable aqueous solvent system, add (-)-β-caryophyllene.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the products with an organic solvent such as diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate Guajadial.

Quantitative Data

The following table summarizes the yields and reaction conditions for the biomimetic synthesis of Guajadial and a related compound, Guajadial B.

CompoundReactantsSolventTemperatureTimeYield (%)Reference
Guajadial(-)-β-Caryophyllene, Benzaldehyde, 2,4-DiformylphloroglucinolH₂O/MeOHRoom Temp.--[5][6]
(±)-Guajadial Bα-Humulene, Benzaldehyde, 2,4-Diformylphloroglucinol----[7][8]

Note: Specific yields and reaction times are often detailed in the full experimental sections of the cited literature. Researchers should consult these for precise quantitative data.

Diagrams

Diagram 1: Biomimetic Synthesis of this compound

Biomimetic_Synthesis_Guajadial_F cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Caryophyllene (-)-β-Caryophyllene HDA Hetero-Diels-Alder Reaction Caryophyllene->HDA Benzaldehyde Benzaldehyde oQM o-Quinone Methide (in situ) Benzaldehyde->oQM Knoevenagel Condensation Phloroglucinol 2,4-Diformylphloroglucinol Phloroglucinol->oQM oQM->HDA Guajadial_F This compound HDA->Guajadial_F

Caption: Biomimetic synthesis pathway of this compound.

Diagram 2: Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start mix Mix Reactants: (-)-β-Caryophyllene, Benzaldehyde, 2,4-Diformylphloroglucinol in aqueous solvent start->mix react Stir at Room Temperature (Monitor by TLC) mix->react extract Quench Reaction & Extract with Et₂O react->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Silica Gel Column Chromatography dry->purify end Obtain Pure This compound purify->end

Caption: Experimental workflow for this compound synthesis.

Conclusion

The biomimetic synthesis of this compound provides an elegant and efficient method for obtaining this biologically active meroterpenoid. The one-pot, three-component reaction in an aqueous medium is not only biomimetic but also aligns with the principles of green chemistry. These protocols and notes serve as a valuable resource for researchers in natural product synthesis and drug development. Further exploration of this synthetic strategy could lead to the discovery of novel analogs with enhanced therapeutic potential.

References

Application Notes and Protocols for the Characterization of Guajadial F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. Meroterpenoids are a class of natural products that are biosynthetically derived from both terpenoid and polyketide precursors. These compounds have garnered significant interest in the scientific community due to their structural complexity and diverse biological activities. Accurate and comprehensive characterization of such novel compounds is a critical step in drug discovery and development. This document provides detailed application notes and protocols for the analytical techniques used in the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for the structural elucidation and confirmation of new chemical entities.

Analytical Techniques for Structural Elucidation

The structural characterization of this compound relies on a combination of modern spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while a suite of one- and two-dimensional NMR experiments reveals the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is typically employed. This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule and obtain information about its substructures, which aids in the confirmation of the proposed chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A series of NMR experiments are conducted to piece together the complex structure of this compound. These experiments include:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
PositionδC (ppm)δH (ppm, mult., J in Hz)
150.11.65 (m)
226.82.35 (m), 1.95 (m)
339.52.60 (m)
4148.9-
5124.85.10 (d, 10.5)
641.22.20 (m)
734.11.70 (m)
829.81.55 (m)
948.71.80 (m)
1039.81.45 (m)
1121.51.05 (s)
1229.71.00 (s)
1316.50.95 (d, 6.5)
1416.20.90 (d, 6.5)
15170.1-
1'108.1-
2'162.5-
3'105.8-
4'160.2-
5'109.5-
6'115.8-
7'30.54.05 (s)
1''138.5-
2''/6''129.57.25 (d, 7.5)
3''/5''128.87.30 (t, 7.5)
4''126.97.20 (t, 7.5)
CHO-2'192.110.15 (s)
CHO-6'192.510.20 (s)
OH-3'-13.50 (s)
OH-5'-13.80 (s)

Note: The chemical shift assignments are based on the analysis of 1D and 2D NMR spectra.

Table 2: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound
ParameterValue
Molecular FormulaC₃₀H₃₄O₅
Calculated Mass [M+H]⁺475.2428
Observed Mass [M+H]⁺475.2431
Mass Error0.6 ppm
Major Fragment Ions (m/z)446, 405, 391, 309, 271, 241

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

1. Sample Preparation: 1.1. Weigh approximately 5-10 mg of purified this compound. 1.2. Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. 1.3. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: 2.1. All NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer equipped with a cryoprobe. 2.2. ¹H NMR: Acquire the spectrum with the following parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1.0 s, and an acquisition time of 2.7 s. 2.3. ¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s. 2.4. 2D NMR (COSY, HSQC, HMBC, NOESY): Acquire all 2D spectra using standard Bruker pulse programs. Optimize the parameters for each experiment to achieve good resolution and signal-to-noise ratio. For HMBC, set the long-range coupling constant to 8 Hz. For NOESY, use a mixing time of 500 ms.

3. Data Processing and Analysis: 3.1. Process all spectra using MestReNova or similar NMR processing software. 3.2. Apply a sine-bell window function to the FIDs before Fourier transformation. 3.3. Manually phase and baseline correct all spectra. 3.4. Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm). 3.5. Analyze the 1D and 2D spectra to assign all proton and carbon signals and to determine the structure and relative stereochemistry of this compound.

Protocol 2: Mass Spectrometric Analysis of this compound

1. Sample Preparation: 1.1. Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. 1.2. Dilute the stock solution to a final concentration of 10 µg/mL with methanol/water (1:1, v/v) containing 0.1% formic acid.

2. HR-ESI-MS Data Acquisition: 2.1. Perform mass spectrometric analysis on a Thermo Scientific Q Exactive Orbitrap mass spectrometer. 2.2. Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min. 2.3. Acquire data in positive ion mode with a mass range of m/z 150-1000. 2.4. Set the ESI source parameters as follows: spray voltage, 3.5 kV; capillary temperature, 320 °C; sheath gas flow rate, 10 arbitrary units. 2.5. For MS/MS analysis, use a collision-induced dissociation (CID) energy of 35 eV.

3. Data Analysis: 3.1. Process the raw data using Xcalibur software. 3.2. Determine the elemental composition of the parent ion using the high-resolution mass measurement. 3.3. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structural assignments made by NMR.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

GuajadialF_Characterization_Workflow cluster_Isolation Isolation and Purification cluster_Characterization Structural Characterization cluster_Data Data Analysis and Confirmation PlantMaterial Psidium guajava Leaves Extraction Solvent Extraction (e.g., Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification GuajadialF Pure this compound Purification->GuajadialF MS_Analysis Mass Spectrometry (MS) GuajadialF->MS_Analysis NMR_Analysis NMR Spectroscopy GuajadialF->NMR_Analysis HRMS HR-ESI-MS MS_Analysis->HRMS MSMS Tandem MS (MS/MS) MS_Analysis->MSMS OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Analysis->TwoD_NMR StructureElucidation Structure Elucidation HRMS->StructureElucidation MSMS->StructureElucidation OneD_NMR->StructureElucidation TwoD_NMR->StructureElucidation MolFormula Molecular Formula Determination StructureElucidation->MolFormula Connectivity Connectivity Analysis StructureElucidation->Connectivity Stereochem Stereochemistry Determination StructureElucidation->Stereochem FinalStructure Final Structure of this compound MolFormula->FinalStructure Connectivity->FinalStructure Stereochem->FinalStructure

Application Notes and Protocols for Determining the Cytotoxicity of Guajadial F using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guajadial F is a meroterpenoid compound isolated from the leaves of Psidium guajava (guava).[] Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against various human cancer cell lines.[][2] One of the fundamental methods to evaluate the in vitro cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used, reliable, and sensitive method for assessing cell viability and proliferation.[3][4]

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.

These application notes provide a detailed protocol for conducting an MTT assay to determine the cytotoxicity of this compound, including data presentation and visualization of the experimental workflow and potential signaling pathways.

Experimental Protocols

Materials
  • This compound (of known purity)

  • Selected human cancer cell line (e.g., HeLa, A549, SGC-7901, MCF-7)[7][8][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[3]

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates[11]

  • Multichannel pipette and sterile pipette tips

  • Microplate reader capable of measuring absorbance at 570 nm[3]

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow

The overall workflow for the MTT assay to determine this compound cytotoxicity is depicted below.

MTT_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Seed Cells in 96-well Plate D Incubate for 24h (Cell Adherence) C->D E Treat Cells with this compound Dilutions D->E F Incubate for 24-72h E->F G Add MTT Reagent F->G H Incubate for 2-4h (Formazan Formation) G->H I Add Solubilization Solution (e.g., DMSO) H->I J Measure Absorbance at 570 nm I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells. Determine the optimal cell seeding density through a preliminary experiment to ensure cells are in the logarithmic growth phase during the assay. A common starting point is 1 x 10⁴ to 5 x 10⁴ cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for control (untreated cells) and blank (medium only).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.[12]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially (e.g., 0.1 to 100 µM).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • For the control wells, add 100 µL of culture medium containing the same concentration of DMSO as the highest concentration of this compound used.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis
  • Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculation of Percentage Cell Viability:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determination of IC₅₀:

    • The IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of percentage cell viability against the logarithm of this compound concentration.[14]

    • Non-linear regression analysis is typically used to fit the data and calculate the precise IC₅₀ value.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineTreatment Duration (h)IC₅₀ (µM) ± SDSelectivity Index (SI)*
HeLa (Cervical Cancer)48[Insert Value][Insert Value]
A549 (Lung Cancer)48[Insert Value][Insert Value]
MCF-7 (Breast Cancer)48[Insert Value][Insert Value]
SGC-7901 (Gastric Cancer)48[Insert Value][Insert Value]
Normal Fibroblasts 48[Insert Value]N/A

*Selectivity Index (SI) = IC₅₀ of normal cells / IC₅₀ of cancer cells. An SI value greater than 2 is considered to indicate selective cytotoxicity.[15]

Potential Signaling Pathway of this compound-Induced Cytotoxicity

This compound has been reported to induce apoptosis in cancer cells and act as a Topoisomerase I (Top1) catalytic inhibitor.[] The induction of apoptosis is a key mechanism for the cytotoxic effects of many anticancer compounds. The diagram below illustrates a simplified, representative signaling pathway for apoptosis that may be activated by this compound.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_targets Molecular Targets cluster_pathway Apoptotic Cascade Guajadial_F This compound Top1 Topoisomerase I Guajadial_F->Top1 Inhibition Mitochondria Mitochondria Guajadial_F->Mitochondria Bax Bax (pro-apoptotic) Mitochondria->Bax Activation Bcl2 Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 Inhibition Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Conclusion

The MTT assay is a robust and efficient method for evaluating the cytotoxic properties of this compound. Adherence to a standardized protocol and careful data analysis are crucial for obtaining reliable and reproducible results. The data generated from this assay, particularly the IC₅₀ values, are fundamental for the initial screening and characterization of this compound as a potential anticancer therapeutic agent. Further studies are warranted to fully elucidate the detailed molecular mechanisms and signaling pathways involved in its cytotoxic effects.

References

Application Notes and Protocols: Assessing the Anti-proliferative Effects of Guajadial F using the Sulforhodamine B (SRB) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F, a meroterpenoid compound isolated from Psidium guajava (guava), has demonstrated potential as an anti-proliferative agent.[1] Accurate assessment of its cytotoxic and cytostatic effects on cancer cell lines is a critical step in preclinical drug development. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[2][3] This application note provides a detailed protocol for utilizing the SRB assay to evaluate the anti-proliferative activity of this compound.

The principle of the SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[4] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the cell number.[4] This method is simple, reproducible, and offers a stable end-point, making it suitable for high-throughput screening of potential anti-cancer compounds like this compound.[5]

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as determined by cytotoxicity assays.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma3.66[6]
CCRF-CEMAcute Lymphoblastic Leukemia7.80[6]
A549Lung Carcinoma13.8[6]
Huh7Hepatocellular Carcinoma11.1[6]
DU145Prostate Carcinoma27.7[6]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is optimized for assessing the anti-proliferative effects of this compound on adherent cancer cell lines in a 96-well format.

Materials
  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 510-570 nm)

Procedure
  • Cell Plating:

    • Harvest and count cells from a sub-confluent culture using trypsinization.

    • Resuspend the cells in complete culture medium to the desired seeding density (typically 5,000-20,000 cells/well).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 48, 72, or 96 hours).

  • Cell Fixation:

    • Following the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully discard the supernatant.

    • Wash the plate five times with slow-running tap water or 1% acetic acid.

    • Remove excess water by inverting the plate and tapping it gently on a paper towel.

    • Allow the plate to air dry completely at room temperature.

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 200 µL of 1% acetic acid per well to remove unbound dye.

    • Invert the plate and tap it gently on a paper towel to remove the washing solution.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on a shaker for 10-20 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = (1 - (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells)) * 100

  • Plot the percentage of growth inhibition against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Visualizations

SRB Assay Experimental Workflow

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_plating 2. Cell Plating (96-well plate) cell_culture->cell_plating compound_prep 3. Prepare this compound dilutions cell_plating->compound_prep treatment 4. Treat cells and incubate compound_prep->treatment fixation 5. Cell Fixation (TCA) treatment->fixation staining 6. Staining (SRB) fixation->staining washing 7. Washing (Acetic Acid) staining->washing solubilization 8. Solubilization (Tris) washing->solubilization read_absorbance 9. Read Absorbance solubilization->read_absorbance calculate_inhibition 10. Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 11. Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow of the Sulforhodamine B (SRB) assay for assessing cell proliferation.

Proposed Signaling Pathway of this compound

Guajadial_F_Pathway cluster_guajadial This compound Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects Guajadial_F This compound Top1 Topoisomerase I Guajadial_F->Top1 Inhibits ER Estrogen Receptor Guajadial_F->ER Potentially inhibits (similar to Tamoxifen) DNA_Damage DNA Damage Top1->DNA_Damage leads to Estrogen_Signaling Inhibition of Estrogen-mediated Proliferation ER->Estrogen_Signaling regulates Apoptosis Apoptosis DNA_Damage->Apoptosis Estrogen_Signaling->Apoptosis

Caption: Proposed mechanism of this compound's anti-proliferative effects.

References

Application Notes and Protocols for Guajadial F as a Topoisomerase I Catalytic Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a meroterpenoid natural product isolated from the leaves of Psidium guajava (guava). Recent studies have identified this compound as a catalytic inhibitor of human topoisomerase I (Top1), a critical enzyme involved in DNA replication, transcription, and recombination. Unlike Top1 poisons that stabilize the enzyme-DNA cleavage complex, catalytic inhibitors prevent the enzyme from initiating the DNA cleavage and religation cycle. This distinct mechanism of action makes this compound a compelling candidate for further investigation in cancer research and drug development, potentially offering a different therapeutic window and toxicity profile compared to traditional Top1 poisons.

These application notes provide a comprehensive overview of the use of this compound as a Top1 catalytic inhibitor in a research setting. Detailed protocols for key experiments are provided to guide researchers in their investigation of this promising compound.

Data Presentation

The cytotoxic activity of this compound and its related compounds has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values.

CompoundCell LineAssay TypeIC50 (µM)TGI (µg/mL)Reference
This compound HL-60 (Leukemia)Cytotoxicity2.28 - 3.38-[1]
A-549 (Lung Carcinoma)Cytotoxicity2.28 - 3.38-[1]
SMMC-7721 (Hepatoma)Cytotoxicity2.28 - 3.38-[1]
MCF-7 (Breast Cancer)Cytotoxicity2.28 - 3.38-[1]
SW480 (Colon Adenocarcinoma)Cytotoxicity2.28 - 3.38-[1]
Guajadial MCF-7 (Breast Cancer)Anti-proliferative-5.59[2]
MCF-7 BUS (Breast Cancer)Anti-proliferative-2.27[2]

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is fundamental to confirming the catalytic inhibitory activity of this compound. It measures the ability of the compound to prevent Top1 from relaxing supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile, nuclease-free water

  • DNA loading dye

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • 37°C incubator

  • Gel electrophoresis system and imaging equipment

Protocol:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 0.5 µg of supercoiled plasmid DNA

    • Desired concentration of this compound (e.g., serial dilutions from 1 µM to 100 µM). Include a solvent control (DMSO).

    • Sterile, nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of human Topoisomerase I to each reaction mixture, except for the negative control (no enzyme).

  • Mix gently by pipetting and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of DNA loading dye containing SDS to each tube.

  • Load the samples onto a 1% agarose gel prepared with 1x TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the supercoiled and relaxed DNA bands are well-separated.

  • Stain the gel with ethidium bromide for 15-30 minutes, followed by destaining in water.

  • Visualize the DNA bands under UV light and capture an image. Catalytic inhibition is observed as a dose-dependent decrease in the formation of relaxed DNA, with a corresponding persistence of the supercoiled DNA band.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • 37°C, 5% CO2 incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on DNA content.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. The distribution of viable, early apoptotic, late apoptotic, and necrotic cells is determined.

Visualizations

Top1_Catalytic_Cycle_Inhibition cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binding Supercoiled_DNA->Top1_Binding Top1 recognizes supercoiling Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1_Binding->Cleavage_Complex Single-strand nick Inhibited_Binding Inhibition of Top1 Binding or Catalytic Activity Top1_Binding->Inhibited_Binding DNA_Relaxation DNA Relaxation & Religation Cleavage_Complex->DNA_Relaxation Strand rotation Relaxed_DNA Relaxed DNA DNA_Relaxation->Relaxed_DNA Top1 dissociates Guajadial_F This compound Guajadial_F->Inhibited_Binding Experimental_Workflow Start Start: Hypothesis This compound is a Top1 Inhibitor Biochemical_Assay Biochemical Assay: Topoisomerase I Relaxation Assay Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Cytotoxicity Cytotoxicity Assay (MTT) Cell_Based_Assays->Cytotoxicity Cell_Cycle Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Based_Assays->Apoptosis Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion: Elucidation of Mechanism of Action Data_Analysis->Conclusion Signaling_Pathway Guajadial_F This compound Top1_Inhibition Topoisomerase I Catalytic Inhibition Guajadial_F->Top1_Inhibition Replication_Stress Replication Stress Top1_Inhibition->Replication_Stress DNA_Damage_Response DNA Damage Response (DDR) Replication_Stress->DNA_Damage_Response Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest (in MCF-7 cells) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis (in HCT116 cells) DNA_Damage_Response->Apoptosis Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

References

Application Notes and Protocols for Testing Guajadial F Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro and in vivo models for evaluating the efficacy of Guajadial F, a meroterpenoid with demonstrated anti-cancer, anti-estrogenic, anti-inflammatory, and antimicrobial properties. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's therapeutic potential.

Anti-Cancer and Anti-Estrogenic Efficacy

This compound has shown significant potential as an anti-cancer agent, exhibiting cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its mechanism of action appears to involve the modulation of key signaling pathways and, notably, it shares structural similarities with tamoxifen, suggesting a role as a selective estrogen receptor modulator (SERM).[1][2][3]

In Vitro Models

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium. Include wells with medium only as a blank control.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include an untreated cell control and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. The reduction of the MTS tetrazolium compound by viable cells produces a colored formazan product that is soluble in cell culture media.

Protocol:

  • Cell Plating: Seed 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of this compound.

  • Incubation: Incubate for 24-72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Table 1: In Vitro Anti-Proliferative Activity of this compound and Enriched Fractions

Cell LineAssayParameterValue (µg/mL)Reference
MCF-7SRBTGI5.59[1][4]
MCF-7 BUSSRBTGI2.27[1][4]
A549MTSIC₅₀13.8[5]
HL60MTSIC₅₀7.77
SMMC-7721MTSIC₅₀5.59
HCT-116-IC₅₀3.66[5]
CCRF-CEM-IC₅₀7.80[5]
DU145-IC₅₀27.7[5]
Huh7-IC₅₀11.1[5]

TGI: Total Growth Inhibition; IC₅₀: Half-maximal Inhibitory Concentration

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Culture cells with and without this compound for 24-48 hours.

  • Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Resuspend fixed cells in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[6][7]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, etc.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western Blot for Signaling Pathways

This compound has been reported to inhibit the PI3K/Akt and Ras/MAPK signaling pathways.[8] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, MEK).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the bands.

Topoisomerase I Inhibition Assay

This compound has been identified as a Topoisomerase I (Top1) catalytic inhibitor.[9]

Protocol:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, Top1 reaction buffer, and this compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a control with no inhibitor and a positive control (e.g., camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.

In Vivo Models

This model is used to evaluate the in vivo anti-cancer efficacy of compounds.[2][10]

Protocol:

  • Tumor Induction: Inject Ehrlich ascites carcinoma cells subcutaneously into the flank of Swiss mice.

  • Treatment: Once tumors are palpable, orally administer this compound (e.g., at doses of 12.5, 25, and 50 mg/kg) daily for a specified period (e.g., 14 days). Include a vehicle-treated control group.

  • Tumor Measurement: Measure tumor volume every few days using calipers.

  • Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them.

Table 2: In Vivo Efficacy of this compound-Enriched Fraction in Ehrlich Solid Tumor Model

Treatment GroupDose (mg/kg)Mean Tumor Weight (g) ± SDReference
Vehicle Control-0.082 ± 0.032[10]
This compound Fraction12.50.045 ± 0.007[10]
This compound Fraction250.041 ± 0.009[10]
This compound Fraction500.058 ± 0.013[10]

This model is used to assess the efficacy of compounds against human lung cancer.

Protocol:

  • Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., A549 or H1650) into the flank of immunodeficient mice (e.g., nude or SCID).

  • Treatment: When tumors reach a certain volume, begin treatment with this compound via a suitable route of administration (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Monitor tumor growth and the general health of the animals.

  • Analysis: At the end of the study, analyze tumor tissues for markers of proliferation and apoptosis.

This assay is used to assess the estrogenic and anti-estrogenic activity of compounds.[1][11]

Protocol:

  • Animal Model: Use immature female rats.

  • Treatment: Administer this compound (e.g., 12.5, 25, and 50 mg/kg) with or without 17β-estradiol for three consecutive days.

  • Endpoint: On the fourth day, euthanize the rats and weigh the uteri.

  • Analysis: A significant inhibition of estradiol-induced uterine proliferation indicates anti-estrogenic activity.

Anti-Inflammatory Efficacy

This compound and extracts from Psidium guajava have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like COX-2 and IL-6.[11]

In Vitro Models

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.

Protocol:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, heme, COX-2 enzyme, and the test compound (this compound).

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection: Measure the product (e.g., Prostaglandin E2) using an ELISA kit.

  • Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

This assay measures the effect of a compound on the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in stimulated cells.

Protocol:

  • Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using an ELISA kit.

  • Analysis: Determine the percentage of IL-6 inhibition and the IC₅₀ value.

Antimicrobial Efficacy

Extracts from Psidium guajava, the plant source of this compound, have demonstrated broad-spectrum antimicrobial activity.

In Vitro Model

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Psidium guajava Leaf Extracts

MicroorganismExtract TypeMIC (µg/mL)Reference
E. coliHydroalcoholic500
P. aeruginosaHydroalcoholic1000
S. aureusHydroalcoholic250
C. albicansHydroalcoholic125
S. aureus (sensitive & resistant)Aqueous6800[12]
E. coliMethanolic0.78[12]

Visualizations

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity A Seed Cancer Cells (96-well plate) B Treat with this compound (Dose-response) A->B C Incubate (48-72 hours) B->C D Cell Viability Assay (SRB or MTS) C->D E Measure Absorbance D->E F Calculate IC50 / TGI E->F

Workflow for determining in vitro cytotoxicity of this compound.

G cluster_1 Experimental Workflow: In Vivo Anti-Tumor Efficacy G Induce Tumor in Mice (e.g., Ehrlich Solid Tumor) H Treat with this compound (Oral administration) G->H I Monitor Tumor Growth H->I J Euthanize and Excise Tumor I->J K Measure Tumor Weight and Volume J->K L Assess Efficacy K->L

Workflow for assessing in vivo anti-tumor efficacy of this compound.

G cluster_2 PI3K/Akt Signaling Pathway Inhibition by this compound in MCF-7 Cells RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation GuajadialF This compound GuajadialF->PI3K inhibits

Inhibition of the PI3K/Akt pathway by this compound.

G cluster_3 Ras/MAPK Signaling Pathway Inhibition by this compound in A549 Cells EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation_MAPK Cell Proliferation & Differentiation Transcription->Proliferation_MAPK GuajadialF_MAPK This compound GuajadialF_MAPK->Raf inhibits

Inhibition of the Ras/MAPK pathway by this compound.

References

Guajadial as a Selective Estrogen Receptor Modulator (SERM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guajadial, a meroterpenoid derived from the leaves of Psidium guajava (guava), has emerged as a compound of interest for its potential anticancer properties.[1][2] Preclinical studies suggest that Guajadial functions as a Selective Estrogen Receptor Modulator (SERM), exhibiting a mechanism of action similar to that of tamoxifen.[1][2][3] This document provides a summary of the experimental findings, detailed protocols for key assays, and visual representations of the proposed mechanisms and workflows.

Data Presentation

The anti-proliferative activity of an enriched Guajadial fraction has been quantified in human breast cancer cell lines. The Total Growth Inhibition (TGI) values, which represent the concentration of the compound required to completely inhibit cell growth, are summarized below.

Cell LineDescriptionTotal Growth Inhibition (TGI) (µg/mL)
MCF-7Estrogen Receptor-Positive (ER+) Human Breast Adenocarcinoma5.59[1][2][3]
MCF-7 BUSTamoxifen-Resistant Subline of MCF-72.27[1][2][3]

Proposed Mechanism of Action

In silico molecular docking studies have shown that Guajadial has physicochemical properties similar to estradiol and tamoxifen, allowing it to fit within the ligand-binding domain of estrogen receptors (ERs).[1][4][5] This suggests that Guajadial may act as a competitive inhibitor of estradiol, modulating the transcriptional activity of the receptor. In ER-positive breast cancer cells, this interaction is proposed to block the estrogen-dependent signaling that promotes cell proliferation. Furthermore, Guajadial has been observed to induce cell cycle arrest in the G1 phase, a mechanism also characteristic of tamoxifen.[1]

cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds Guajadial Guajadial Guajadial->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Proliferation Cell Proliferation (Gene Transcription) ER->Proliferation Inhibits ERE->Proliferation Activates

Proposed mechanism of Guajadial as a SERM.

Experimental Protocols

In Vitro Anti-proliferative Assay (Sulforhodamine B Assay)

This protocol is designed to assess the effect of Guajadial on the proliferation of adherent cancer cell lines.

Workflow:

cluster_workflow Anti-proliferative Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with Guajadial (various concentrations) B->C D Incubate for 48-72h C->D E Fix cells with Trichloroacetic Acid (TCA) D->E F Stain with Sulforhodamine B (SRB) E->F G Wash and solubilize dye F->G H Read absorbance at 540 nm G->H I Calculate growth inhibition H->I cluster_workflow In Vivo Uterotrophic Assay Workflow A Acclimatize immature female rats B Group animals (Vehicle, E2, Guajadial, Guajadial + E2) A->B C Administer daily treatments for 3-7 days B->C D Euthanize animals 24h after last dose C->D E Excise and weigh uteri D->E F Normalize uterine weight to body weight E->F G Statistical analysis F->G

References

Evaluating the Anti-Estrogenic Activity of Guajadial F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the anti-estrogenic activity of Guajadial F, a meroterpenoid isolated from guava (Psidium guajava) leaves. This compound has garnered scientific interest for its potential as an anti-cancer and anti-estrogenic agent, with a mechanism of action suggested to be similar to that of Tamoxifen.[1][2][3][4][5][6][7] These protocols are designed to guide researchers in the systematic investigation of its bioactivity.

Introduction to this compound and its Anti-Estrogenic Potential

This compound is a natural compound that has demonstrated promising anti-proliferative effects, particularly against estrogen-dependent breast cancer cell lines.[1][2] Its structural similarity to the selective estrogen receptor modulator (SERM) Tamoxifen suggests a potential interaction with estrogen receptors (ERs), leading to the modulation of estrogen-mediated signaling pathways.[1][3] The evaluation of its anti-estrogenic activity is a critical step in its development as a potential therapeutic agent.

In Vitro Evaluation of Anti-Estrogenic Activity

A tiered approach employing a series of in vitro assays is recommended to comprehensively characterize the anti-estrogenic profile of this compound.

Cell Proliferation Assays

These assays are fundamental for determining the inhibitory effect of this compound on the growth of estrogen-receptor-positive (ER+) cancer cells.

2.1.1. E-SCREEN (Estrogen-Screen) Assay

The E-SCREEN assay is a robust method to assess the anti-proliferative activity of a compound in the presence of an estrogenic stimulus.[8][9]

Protocol:

  • Cell Culture:

    • Culture MCF-7 (estrogen-dependent human breast adenocarcinoma) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • For experiments, switch to a phenol red-free DMEM with charcoal-stripped FBS to eliminate exogenous estrogens.

  • Assay Procedure:

    • Seed MCF-7 cells in 96-well plates at a density of 3 x 10³ cells per well.

    • Allow cells to attach for 24 hours.

    • Replace the medium with phenol red-free medium containing varying concentrations of this compound (e.g., 0.1 to 100 µM).

    • To a parallel set of wells, add 17β-estradiol (E2) at a final concentration of 1 nM to stimulate proliferation, along with the varying concentrations of this compound.

    • Include appropriate controls: vehicle control (DMSO), E2 alone, and a known anti-estrogen like Tamoxifen.

    • Incubate the plates for 6 days.

  • Cell Viability Measurement:

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the E2-stimulated control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for this compound.

2.1.2. Data Presentation: Anti-Proliferative Activity of a Guajadial-Enriched Fraction

The following table summarizes previously reported data on the anti-proliferative activity of a guajadial-enriched fraction against various human cancer cell lines.[1][2]

Cell LineDescriptionTotal Growth Inhibition (TGI) (µg/mL)
MCF-7 Estrogen-Dependent Breast Adenocarcinoma5.59
MCF-7 BUS Breast Adenocarcinoma Overexpressing Estrogen Receptor2.27
Estrogen Receptor (ER) Binding Assays

These assays determine if this compound directly competes with estrogen for binding to its receptors, ERα and ERβ.[8][10][11]

Protocol:

  • Reagents:

    • Recombinant human ERα and ERβ proteins.

    • Radiolabeled estradiol ([³H]E2).

    • This compound and unlabeled E2 (for standard curve).

    • Assay buffer (e.g., Tris-HCl with additives).

  • Assay Procedure:

    • In a 96-well plate, combine the ER protein, [³H]E2, and varying concentrations of this compound or unlabeled E2.

    • Incubate to allow for competitive binding.

    • Separate the bound from unbound [³H]E2 using a method like dextran-coated charcoal or filtration.

  • Data Analysis:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Generate a competition curve and calculate the IC50 value for this compound, representing the concentration that displaces 50% of the radiolabeled E2.

Reporter Gene Assays

Reporter gene assays are used to measure the ability of this compound to modulate the transcriptional activity of the estrogen receptor.[8][9][10]

2.3.1. Yeast Estrogen Screen (YES) Assay

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).[12][13][14][15]

Protocol:

  • Yeast Culture:

    • Grow the recombinant yeast strain in an appropriate selective medium.

  • Assay Procedure:

    • In a 96-well plate, add the yeast culture and varying concentrations of this compound.

    • To assess antagonistic activity, co-treat with a fixed concentration of E2 (e.g., 1 nM).

    • Incubate the plates at 30°C for 2-3 days.

  • Reporter Gene Measurement:

    • Measure the β-galactosidase activity using a colorimetric substrate like CPRG (chlorophenol red-β-D-galactopyranoside).

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • For agonistic activity, determine the EC50 (half-maximal effective concentration).

    • For antagonistic activity, calculate the percentage of inhibition of E2-induced reporter gene expression and determine the IC50.

In Vivo Evaluation of Anti-Estrogenic Activity

In vivo studies are crucial to confirm the anti-estrogenic effects of this compound in a whole-organism context.

Uterotrophic Assay in Immature Female Rats

The uterotrophic assay is the gold standard for assessing estrogenic and anti-estrogenic activity in vivo.[1][2][3][4][13][15] It measures the change in uterine weight in response to the test compound.

Protocol:

  • Animal Model:

    • Use immature female Sprague-Dawley or Wistar rats (e.g., 21 days old).

    • House the animals under controlled conditions.

  • Experimental Design:

    • Randomly assign animals to treatment groups (n=6-8 per group):

      • Vehicle control (e.g., corn oil).

      • Estradiol (E2) positive control (e.g., 0.5 µg/kg/day, subcutaneous).

      • This compound at various doses (e.g., 10, 50, 100 mg/kg/day, oral gavage).

      • This compound at various doses + E2.

      • Positive control anti-estrogen (e.g., Tamoxifen) + E2.

    • Administer treatments for 3 consecutive days.

  • Endpoint Measurement:

    • On day 4, euthanize the animals and carefully dissect the uteri.

    • Trim away fat and connective tissue.

    • Record the wet uterine weight.

    • For more detailed analysis, uterine tissue can be fixed for histological examination.

  • Data Analysis:

    • Calculate the mean uterine weight for each group.

    • Compare the uterine weights of the this compound + E2 groups to the E2 alone group to determine the percentage of inhibition.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test).

Signaling Pathway Analysis

To elucidate the molecular mechanism of this compound, it is important to investigate its effects on key signaling pathways involved in estrogen action and cancer cell proliferation.

4.1. Western Blot Analysis

Protocol:

  • Cell Treatment and Lysis:

    • Treat ER+ breast cancer cells (e.g., MCF-7) with this compound, with and without E2 stimulation.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., ERα, p-ERα, Akt, p-Akt, ERK1/2, p-ERK1/2).

    • Use appropriate secondary antibodies conjugated to HRP.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities to determine changes in protein expression and phosphorylation.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_molecular Molecular Analysis cell_proliferation Cell Proliferation Assay (E-SCREEN) er_binding ER Binding Assay cell_proliferation->er_binding Direct Interaction? reporter_gene Reporter Gene Assay (YES Assay) cell_proliferation->reporter_gene Transcriptional Effect? western_blot Western Blot (Signaling Pathways) reporter_gene->western_blot Downstream Targets?

Caption: Workflow for in vitro evaluation of this compound.

Estrogen Receptor Signaling Pathway and Potential Inhibition by this compound

estrogen_pathway E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds & Activates GuajadialF This compound GuajadialF->ER Binds & Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to uterotrophic_logic Treatment Treatment Groups (Vehicle, E2, this compound, E2+this compound) Animal_Model Immature Female Rats Treatment->Animal_Model Dosing 3-Day Dosing Regimen Animal_Model->Dosing Endpoint Uterine Weight Measurement Dosing->Endpoint Analysis Comparison of Mean Uterine Weights Endpoint->Analysis Conclusion Assessment of Anti-Estrogenic Activity Analysis->Conclusion

References

Troubleshooting & Optimization

Improving the yield of Guajadial F during extraction from Psidium guajava

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Guajadial F during extraction from Psidium guajava (guava) leaves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a meroterpenoid compound found in the leaves of Psidium guajava. It is of significant interest to the scientific community due to its potential therapeutic properties, including anti-estrogenic and anti-proliferative activities. Research suggests that it may act as a selective estrogen receptor modulator (SERM), similar to tamoxifen, making it a candidate for further investigation in cancer research.[1]

Q2: Which solvent is most effective for the initial extraction of this compound?

A2: Dichloromethane has been successfully used to obtain a crude extract enriched with guajadial.[2][3] While other solvents like ethanol, methanol, and ethyl acetate are effective for extracting various phytochemicals from guava leaves, the non-polar to semi-polar nature of dichloromethane appears well-suited for isolating meroterpenoids like this compound.[4][5]

Q3: What are the key factors that influence the overall yield of this compound?

A3: The yield of this compound is influenced by several factors, including:

  • Solvent Choice: The polarity of the solvent is critical for selectively extracting the target compound.

  • Extraction Method: Techniques such as maceration, Soxhlet, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) can have different efficiencies.[6]

  • Temperature and Duration: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermally sensitive compounds.[7]

  • Plant Material: The age of the leaves, drying method, and particle size can all impact extraction efficiency.

Q4: Are there any known stability issues with this compound during extraction?

A4: While specific stability data for this compound is limited, meroterpenoids can be sensitive to heat and pH changes.[8][9] It is generally advisable to avoid prolonged exposure to high temperatures and extreme pH conditions during the extraction process to prevent degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of this compound in Crude Extract Inappropriate Solvent Selection: The solvent may be too polar or non-polar to effectively solubilize this compound.Start with a semi-polar solvent like dichloromethane, which has been shown to be effective for enriching guajadial.[2][3] Consider sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to fractionate compounds based on polarity.[4]
Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be sufficient to disrupt plant cell walls and release the compound.Employ more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption and mass transfer.[6] If using maceration, ensure adequate agitation and sufficient extraction time.
Poor Quality of Plant Material: The leaves may have a naturally low concentration of this compound, or the compound may have degraded during storage or drying.Use freshly harvested and properly dried guava leaves. Store the dried leaves in a cool, dark, and dry place to minimize degradation.
Co-extraction of a High Amount of Impurities Lack of Selectivity in Extraction: The solvent and method may be extracting a wide range of compounds with similar polarities to this compound.After the initial crude extraction, perform a liquid-liquid partitioning to separate compounds based on their solubility in immiscible solvents. Follow this with column chromatography for further purification.[10]
Presence of Chlorophyll and Pigments: These are common impurities in leaf extracts that can interfere with subsequent analysis and purification.A preliminary wash of the plant material with a non-polar solvent like hexane can help remove some pigments. Alternatively, these can be removed during the chromatographic purification steps.
Degradation of this compound during Extraction High Extraction Temperature: Prolonged exposure to high temperatures can lead to the breakdown of the compound.If using a heat-based method like Soxhlet, consider using a solvent with a lower boiling point or reducing the extraction time. For other methods, maintain a moderate temperature (e.g., 40-50°C).
Extreme pH Conditions: Acidic or alkaline conditions introduced during the process could be degrading the target molecule.Maintain a neutral pH during the extraction process unless a specific pH is required for a particular step. If acidification or basification is necessary, minimize the exposure time.

Data on Extraction Yields from Psidium guajava Leaves

Note: The following tables summarize the yield of total phytochemicals from guava leaves, as specific comparative data for this compound is limited in the literature. This data provides a general indication of the efficiency of different solvents and methods.

Table 1: Yield of Total Phenolic Compounds (TPC) using Various Extraction Methods

Extraction MethodSolventTemperatureDurationTPC Yield (mg GAE/g)Reference
SoxhletMethanol65°C7 siphons44[1]
Ultrasound-AssistedWater30°C40 min45[1]
MacerationMethanol25°C8 days~20[1]
MacerationWaterBoiling4 hoursHigher than pure ethanol/methanol[11]
Maceration50% EthanolRoom Temp.4 daysHigher than water[11]

Table 2: Percentage Yield of Crude Extracts with Different Solvents

SolventExtraction MethodYield (%)Reference
MethanolNot Specified13-14[12]
AcetoneNot Specified11-12[12]
HexaneNot Specified6-7[12]
WaterBoiling4[12]
30% EthanolNot Specified35.8[13]
50% EthanolNot Specified-[13]
70% EthanolNot Specified17.1[13]

Experimental Protocols

Protocol for Obtaining a Guajadial-Enriched Fraction

This protocol is adapted from methodologies that have successfully isolated guajadial-rich fractions from P. guajava leaves.[2][3]

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Psidium guajava.
  • Wash the leaves thoroughly with water to remove any dirt and debris.
  • Air-dry the leaves in a shaded, well-ventilated area until they are brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Crude Extraction:

  • Macerate the powdered leaves in dichloromethane (DCM) at a solid-to-solvent ratio of 1:10 (w/v).
  • Perform the maceration at room temperature with continuous mechanical stirring for approximately 1.5 hours.
  • Repeat the extraction process three times with fresh DCM each time.
  • Combine the DCM extracts and filter them to remove solid plant material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract (DCE).

3. Chromatographic Fractionation:

  • Subject the DCE to column chromatography using silica gel as the stationary phase.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).
  • Combine fractions that show similar TLC profiles. The fractions containing guajadial and its isomers will typically elute in the semi-polar range.

4. Further Purification:

  • The enriched fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Visualizations

Experimental Workflow for this compound Enrichment

G cluster_prep Plant Material Preparation cluster_extraction Crude Extraction cluster_purification Purification FreshLeaves Fresh P. guajava Leaves DriedLeaves Air-Dried Leaves FreshLeaves->DriedLeaves Drying PowderedLeaves Powdered Leaves DriedLeaves->PowderedLeaves Grinding Maceration Maceration with Dichloromethane PowderedLeaves->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Dichloromethane Extract (DCE) Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC ColumnChromatography->FractionCollection EnrichedFraction Guajadial-Enriched Fraction FractionCollection->EnrichedFraction

Caption: Workflow for the extraction and enrichment of this compound.

Proposed Signaling Pathway Inhibition by this compound

G ER Estrogen Receptor (ER) Proliferation Cell Proliferation & Survival ER->Proliferation Inhibits (Antagonistic Effect) GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Proliferation Promotes GuajadialF This compound GuajadialF->ER Binds to GuajadialF->Raf Potential Inhibition pathway1 Estrogen Receptor Pathway pathway2 Ras/MAPK Pathway

References

Technical Support Center: Optimizing MTT Assays for Guajadial F Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the MTT assay to accurately assess the cytotoxicity of Guajadial F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the MTT assay used to evaluate its cytotoxicity?

A1: this compound is a meroterpenoid compound isolated from the leaves of the guava plant, Psidium guajava. It has demonstrated potential anticancer effects, acting as a catalytic inhibitor of topoisomerase I (Top1) and inducing DNA damage.[] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[2][3][4] The intensity of the purple color is directly proportional to the number of viable cells, making it a useful tool to quantify the cytotoxic effects of compounds like this compound.

Q2: What are the known cytotoxic activities of this compound?

A2: Studies have shown that this compound exhibits cytotoxic effects against various human cancer cell lines.[] An enriched fraction of guajadial has shown significant anti-proliferative activity against human breast cancer cell lines MCF-7 and MCF-7 BUS, with Total Growth Inhibition (TGI) values of 5.59 and 2.27 µg/mL, respectively.[5][6]

Q3: How should I prepare this compound for an MTT assay?

A3: Due to its lipophilic nature, this compound may have poor solubility in aqueous solutions. It is recommended to dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for the assay. It is crucial to include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) in your experimental setup to account for any potential solvent effects on cell viability.

Q4: Can this compound, as a natural compound, interfere with the MTT assay?

A4: Yes, natural compounds, including plant extracts and polyphenolic compounds, can interfere with the MTT assay.[7][8] This interference can occur through direct reduction of MTT to formazan, independent of cellular metabolic activity, leading to false-positive results (i.e., an overestimation of cell viability).[8][9][10] It is essential to include a control group with this compound in cell-free medium to check for any direct reduction of MTT by the compound itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background absorbance in control wells (no cells) 1. Contamination of reagents or media.2. This compound is directly reducing the MTT reagent.[7][9]1. Use sterile, fresh reagents and media.2. Perform a control experiment by adding this compound to cell-free media with MTT to measure any non-cellular formazan production. Subtract this background absorbance from your experimental values.
Low absorbance readings across all wells 1. Insufficient number of viable cells.2. Low metabolic activity of the cells.3. MTT reagent is old or has been improperly stored.1. Optimize the initial cell seeding density. A cell titration experiment is recommended to determine the linear range of absorbance for your cell line.2. Ensure cells are in the logarithmic growth phase.3. Use a fresh, properly stored MTT solution.
Inconsistent results between replicate wells 1. Uneven cell seeding.2. Incomplete dissolution of formazan crystals.3. "Edge effect" in the 96-well plate.1. Ensure a homogenous cell suspension before and during seeding.2. After adding the solubilization solution (e.g., DMSO), shake the plate thoroughly on an orbital shaker to ensure all formazan crystals are dissolved.[2]3. Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Unexpected increase in viability at high concentrations of this compound 1. Interference from the compound, as described above.2. The compound may be precipitating at higher concentrations, reducing its effective concentration.1. Run the appropriate cell-free controls.2. Visually inspect the wells for any precipitate. If precipitation is observed, consider adjusting the solvent or the concentration range.

Experimental Protocols

General MTT Assay Protocol for this compound

This protocol provides a general framework. Optimization of cell seeding density, this compound concentrations, and incubation times is crucial for each specific cell line and experimental setup.[11][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom tissue culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Cells in medium without any treatment.

      • Blank Control: Medium only (no cells).

      • Compound Control: Medium with this compound (no cells) to check for interference.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the MTT solution. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Example of Optimal Seeding Densities for Common Cell Lines

Cell LineSeeding Density (cells/well)
MCF-7 (Breast Cancer)5,000 - 8,000
A549 (Lung Cancer)4,000 - 7,000
HeLa (Cervical Cancer)3,000 - 6,000
PC-3 (Prostate Cancer)6,000 - 10,000

Note: These are starting recommendations. The optimal seeding density should be determined empirically for each cell line and experimental condition.

Table 2: Example of a this compound Concentration Range for an Initial MTT Assay

Concentration (µg/mL)
0 (Vehicle Control)
0.1
1
5
10
25
50
100

Note: This range is a suggestion based on reported TGI values and should be adjusted based on preliminary results.

Mandatory Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for 24/48/72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add Solubilization Solution G->H I Read Absorbance at 570 nm H->I J Calculate % Viability & IC50 I->J

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Troubleshooting_Logic Start Inconsistent MTT Results Q1 High Background in No-Cell Control? Start->Q1 A1_Yes Run Compound-MTT Interference Control Q1->A1_Yes Yes Q2 Low Absorbance Overall? Q1->Q2 No A1_Yes->Q2 A1_No Check Cell Seeding & Formazan Dissolution A1_No->Q2 A2_Yes Optimize Seeding Density & Check Reagents Q2->A2_Yes Yes Q3 Unexpected Viability Increase at High Dose? Q2->Q3 No A2_Yes->Q3 A3_Yes Check for Compound Precipitation & Interference Q3->A3_Yes Yes

Caption: A logical flowchart for troubleshooting common MTT assay issues.

References

Challenges in the chemical synthesis of Guajadial F and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Guajadial F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this promising meroterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound and its diastereomers?

A1: The most prevalent and biomimetically inspired strategy for the synthesis of this compound and its related compounds is a one-pot, three-component reaction. This involves a hetero-Diels-Alder reaction between β-caryophyllene and an ortho-quinone methide (o-QM) intermediate.[1][2][3] The o-QM is typically generated in situ from the condensation of a phloroglucinol derivative (like diformylphloroglucinol) and an aldehyde (such as benzaldehyde).[2][3]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in the synthesis of this compound revolve around:

  • Instability of the ortho-quinone methide (o-QM) intermediate: o-QMs are highly reactive and can undergo undesired side reactions, such as dimerization or reactions with other nucleophiles present in the reaction mixture.

  • Control of stereoselectivity: The hetero-Diels-Alder reaction between β-caryophyllene and the o-QM can result in multiple diastereomers. Achieving high selectivity for the desired this compound stereoisomer is a significant hurdle.

  • Purification of the final product: Separating this compound from its diastereomers (like Psidial A) and other side products can be challenging due to their similar polarities.

Q3: How can I improve the yield of the desired diastereomer, this compound?

A3: Improving the diastereoselectivity of the hetero-Diels-Alder reaction is key. Factors that can influence the stereochemical outcome include:

  • Solvent choice: The polarity and hydrogen-bonding ability of the solvent can affect the transition state of the Diels-Alder reaction and thus the diastereomeric ratio.

  • Lewis acid catalysis: The use of Lewis acids can enhance the rate and selectivity of the reaction by coordinating to the o-QM intermediate.

  • Reaction temperature: Lowering the reaction temperature can often improve stereoselectivity.

Q4: Are there any known side reactions to be aware of?

A4: Yes, the primary side reactions are associated with the high reactivity of the ortho-quinone methide intermediate. These can include:

  • Dimerization of the o-QM: If the dienophile (β-caryophyllene) concentration is too low or the o-QM is too stable, it can react with itself.

  • Reaction with other nucleophiles: Any nucleophilic species in the reaction mixture can potentially react with the o-QM. Careful control of reactants and conditions is crucial.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inefficient generation of the ortho-quinone methide (o-QM) intermediate. 2. Decomposition of the o-QM before it can react with β-caryophyllene. 3. Impure starting materials.1. Ensure the phloroglucinol derivative and aldehyde are pure and dry. 2. Consider using a Lewis acid catalyst to promote o-QM formation. 3. Run the reaction at a lower temperature to increase the stability of the o-QM. 4. Ensure all starting materials are of high purity.
Poor diastereoselectivity (mixture of this compound and Psidial A) 1. The reaction conditions do not favor the formation of the desired diastereomer's transition state. 2. The reaction temperature is too high, leading to equilibration or competing reaction pathways.1. Experiment with different solvents of varying polarity. Aqueous media has been shown to be effective in the biomimetic synthesis.[2] 2. Introduce a Lewis acid catalyst to influence the facial selectivity of the Diels-Alder reaction. 3. Lower the reaction temperature to enhance stereocontrol.
Formation of multiple unidentified side products 1. The ortho-quinone methide is undergoing side reactions such as dimerization or polymerization. 2. The starting materials are degrading under the reaction conditions.1. Increase the concentration of β-caryophyllene relative to the o-QM precursors. 2. Ensure an inert atmosphere to prevent oxidation of phenolic compounds. 3. Screen different catalysts or reaction conditions to find a more selective protocol.
Difficulty in purifying the final product 1. The diastereomers of Guajadial have very similar polarities, making chromatographic separation difficult. 2. The presence of closely related side products.1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase for separation. 2. Consider derivatization of the product mixture to improve the separability of the diastereomers, followed by removal of the protecting group. 3. Recrystallization, if a suitable solvent system can be found, may be an effective purification method.

Data Presentation

Table 1: Summary of a Biomimetic Synthesis of Guajadial and Psidial A

ReactantsSolventTemperatureTimeProduct(s)Diastereomeric Ratio (Guajadial:Psidial A)Total YieldReference
β-caryophyllene, Benzaldehyde, DiformylphloroglucinolH₂O/MeOH (1:1)Room Temp.24 hGuajadial & Psidial A~1:130%Lawrence et al., 2010

Note: This table is based on the initial report of the biomimetic synthesis. Further optimization of reaction conditions may lead to different yields and diastereomeric ratios.

Experimental Protocols

Key Experiment: Biomimetic Synthesis of Guajadial and Psidial A

This protocol is adapted from the work of Lawrence et al. (2010).

Materials:

  • Diformylphloroglucinol

  • Benzaldehyde

  • (-)-β-Caryophyllene

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of diformylphloroglucinol (1.0 eq) in a 1:1 mixture of methanol and water, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add (-)-β-caryophyllene (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • After 24 hours, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the diastereomers, Guajadial and Psidial A.

Visualizations

Synthetic Pathway of this compound

G cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_reaction Key Reaction cluster_products Products A Diformylphloroglucinol D ortho-Quinone Methide (in situ) A->D Condensation B Benzaldehyde B->D C (-)-β-Caryophyllene E [4+2] Hetero-Diels-Alder C->E D->E F This compound E->F G Psidial A (Diastereomer) E->G

Caption: Biomimetic synthesis of this compound via a hetero-Diels-Alder reaction.

Troubleshooting Workflow for Low Diastereoselectivity

G Start Low Diastereoselectivity (e.g., ~1:1 Guajadial:Psidial A) Solvent Modify Solvent System Start->Solvent Temp Lower Reaction Temperature Start->Temp Catalyst Introduce Lewis Acid Catalyst Start->Catalyst Result1 Improved d.r.? Solvent->Result1 Result2 Improved d.r.? Temp->Result2 Result3 Improved d.r.? Catalyst->Result3 End Optimized Conditions Result1->End Yes Revisit Re-evaluate other parameters Result1->Revisit No Result2->End Yes Result2->Revisit No Result3->End Yes Result3->Revisit No Revisit->Solvent Revisit->Temp Revisit->Catalyst

References

Addressing solubility and stability issues of Guajadial F in laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility and stability challenges associated with Guajadial F in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are there solubility issues?

This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin.[1] Like many other terpenoids, it has a complex and largely nonpolar structure, which leads to poor solubility in aqueous solutions.[2][3]

Q2: Which organic solvents are recommended for dissolving this compound?

Based on extraction protocols and general solubility of similar compounds, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions.[4][5] Dichloromethane and methanol have also been used in the extraction of Guajadial, indicating some degree of solubility.[6] For cell-based assays, it is crucial to use a final concentration of DMSO that is non-toxic to the cells, typically below 0.5%.[7][8]

Q3: My this compound is not dissolving completely in DMSO. What should I do?

If you are experiencing difficulty dissolving this compound in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing. Sonication can also be an effective method to aid dissolution. Ensure that your DMSO is of high purity and anhydrous, as water content can reduce the solubility of hydrophobic compounds.

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store this compound powder at -20°C for long-term stability, where it can be viable for up to three years.[4]

  • Stock Solutions: For long-term storage, it is recommended to keep stock solutions in DMSO at -80°C, which can maintain stability for up to one year.[4] For short-term storage (up to one month), -20°C is also acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.

Q5: I observe precipitation when I dilute my this compound stock solution in aqueous media for my experiments. How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. To mitigate this, you can:

  • Perform a serial dilution of your DMSO stock solution.

  • Increase the final concentration of DMSO in your working solution, being mindful of the tolerance of your experimental system.

  • Consider the use of a co-solvent. For in vivo formulations, co-solvents like PEG300 and Tween 80 have been used in combination with DMSO.[4]

  • Ensure the final concentration of this compound in your aqueous medium does not exceed its maximum solubility in that medium.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of both the powder and stock solutions (-20°C for powder, -80°C for stock solutions in DMSO).[4] Avoid repeated freeze-thaw cycles by preparing aliquots.
Incomplete Solubilization Visually inspect your stock solution for any particulate matter before use. If necessary, briefly sonicate or warm the solution to ensure complete dissolution.
Precipitation in Assay After diluting the stock solution into your final assay medium, visually inspect for any cloudiness or precipitation. If observed, refer to the FAQ on preventing precipitation.
Issue 2: Poor Solubility in a Desired Solvent
Potential Cause Troubleshooting Step
Incorrect Solvent Choice While DMSO is generally recommended, for specific applications, other organic solvents may be considered. However, their suitability and the stability of this compound in them would need to be validated.
Low-Quality Solvent Use high-purity, anhydrous solvents to maximize solubility. The presence of water can significantly decrease the solubility of hydrophobic compounds.
Supersaturation Avoid creating a supersaturated solution that may precipitate over time. It is best to work with concentrations that are known to be stable.

Data Presentation

Table 1: General Solubility of Meroterpenoids in Common Laboratory Solvents

Disclaimer: The following data is based on the general solubility of meroterpenoids and is not specific to this compound. It should be used as a general guideline.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Generally SolubleRecommended for stock solutions.[4]
Dichloromethane (DCM) SolubleUsed in extraction protocols for Guajadial.[6]
Methanol Sparingly SolubleUsed in extraction protocols for Guajadial.[6]
Ethanol Sparingly to Poorly SolubleGenerally less effective than DMSO for highly nonpolar compounds.[5]
Water InsolubleThis compound is a hydrophobic molecule.
Phosphate-Buffered Saline (PBS) InsolubleSimilar to water, direct dissolution is not feasible.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder -20°CUp to 3 years[4]
In Solvent (e.g., DMSO) -80°CUp to 1 year[4]
In Solvent (e.g., DMSO) -20°CUp to 1 month[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 370.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution, you would need 3.705 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or gently warm it in a 37°C water bath until the solution is clear.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Mandatory Visualizations

Signaling Pathways

This compound has been reported to exhibit anti-proliferative effects through the inhibition of the Ras/MAPK signaling pathway and by acting as a selective estrogen receptor modulator, similar to tamoxifen.[6][9][10][11]

Guajadial_Ras_MAPK_Pathway Guajadial This compound Ras Ras Guajadial->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibiting the Ras/MAPK signaling pathway.

Guajadial_Estrogen_Receptor_Pathway cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (on DNA) ER->ERE Binds to ERE GeneTranscription Gene Transcription ERE->GeneTranscription Modulates Guajadial This compound Guajadial->ER Binds to ER

Caption: this compound modulating estrogen receptor signaling.

Experimental Workflow

Guajadial_Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot for Single Use stock->aliquot dilute Dilute in Cell Culture Medium stock->dilute store Store at -80°C aliquot->store treat Treat Cells dilute->treat assay Perform Assay (e.g., MTT, Western Blot) treat->assay end End assay->end

Caption: Workflow for preparing and using this compound in experiments.

References

Troubleshooting unexpected results in Guajadial F experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guajadial F experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide standardized protocols for key assays involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
1. Inconsistent or lower-than-expected cytotoxicity in cell-based assays. - Compound Precipitation: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration. - DMSO Concentration: High concentrations of DMSO (the typical solvent for this compound) can be toxic to cells, masking the specific effect of the compound. Concentrations of DMSO at 0.5% and above have been shown to reduce cell viability in some cell lines.[1][2][3] - Cell Density: High cell density can lead to nutrient depletion and changes in cell metabolism, affecting their response to the compound. - Incubation Time: The optimal time for this compound to induce a cytotoxic effect may not have been reached or may have been exceeded, leading to recovery or secondary effects.- Solubility: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration does not exceed 0.1% to maintain compound solubility and minimize solvent toxicity.[2] Vortex the diluted solution thoroughly before adding it to the cells. - Vehicle Control: Always include a vehicle control with the same final concentration of DMSO used for your experimental wells to accurately assess the effect of the solvent on cell viability. - Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring they are in the exponential growth phase during the experiment. - Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing the desired cytotoxic effect.
2. High variability between replicate wells in a 96-well plate assay. - "Edge Effect": Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and compound efficacy. - Inconsistent Cell Seeding: Uneven distribution of cells across the plate will lead to variability in the starting cell number per well. - Pipetting Errors: Inaccurate pipetting of the compound or cells can introduce significant variability.- Mitigate Edge Effect: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity across the plate. - Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by thoroughly resuspending the cells. Mix the cell suspension between seeding groups of wells. - Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. When adding the compound, add it to the side of the well and gently mix by pipetting up and down or by using a plate shaker.
3. Unexpected cell morphology changes not consistent with apoptosis. - Off-Target Effects: this compound, like many natural products, may have off-target effects on other cellular components or signaling pathways, leading to unexpected morphological changes. - High Compound Concentration: Very high concentrations of the compound may induce necrosis rather than apoptosis, which presents with a different morphology (e.g., cell swelling and lysis).- Dose-Response Curve: Perform a wide-range dose-response experiment to identify the optimal concentration range for inducing apoptosis. - Apoptosis-Specific Assays: Confirm the mechanism of cell death using specific apoptosis assays, such as Annexin V/PI staining or caspase activity assays, to distinguish from necrosis. - Literature Review: Consult the literature for any known off-target effects of this compound or related meroterpenoids.
4. No inhibitory activity observed in a Topoisomerase I (Top1) DNA relaxation assay. - Inactive Enzyme: The Top1 enzyme may have lost its activity due to improper storage or handling. - Incorrect Assay Conditions: The buffer composition, pH, or temperature may not be optimal for enzyme activity. - This compound as a Catalytic Inhibitor: this compound is a Top1 catalytic inhibitor, not a poison.[] This means it prevents the enzyme from binding to or cleaving the DNA, rather than stabilizing the cleaved complex. Assays designed to detect Top1 poisons (e.g., DNA cleavage assays) may not show a strong signal.- Positive Control: Always include a known Top1 inhibitor (e.g., Camptothecin for a DNA cleavage assay) to ensure the enzyme is active and the assay is working correctly. - Enzyme Activity Check: Before testing your compound, verify the activity of your Top1 enzyme by observing the relaxation of supercoiled DNA in the absence of any inhibitor. - Use a DNA Relaxation Assay: This is the most appropriate assay to detect the activity of a Top1 catalytic inhibitor. Inhibition is observed as the persistence of the supercoiled DNA form.
5. Conflicting results in anti-estrogenic activity assays. - Cell Line Specificity: The anti-estrogenic effect of this compound may be cell-line specific, depending on the expression levels of estrogen receptors (ERα and ERβ) and other co-factors. - Agonist vs. Antagonist Activity: At certain concentrations or in specific cellular contexts, this compound might exhibit partial agonist activity.- Characterize Your Cell Line: Ensure your chosen cell line expresses the appropriate estrogen receptor for your study. - Dose-Response with Estrogen: Perform a co-treatment experiment with a fixed concentration of estradiol and varying concentrations of this compound to confirm its antagonistic effect. - Use Multiple Assays: Corroborate your findings using different anti-estrogenic assays, such as a reporter gene assay in ER-positive cells and a cell proliferation assay (e.g., E-screen).

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of this compound against various human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma3.66
CCRF-CEMT-cell Acute Lymphoblastic Leukemia7.80
A549Lung Carcinoma13.8
Huh7Hepatocellular Carcinoma11.1
DU145Prostate Carcinoma27.7

Data compiled from publicly available research.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Complete cell culture medium

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used (vehicle control).

    • Incubate for the desired time period (e.g., 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Topoisomerase I (Top1) DNA Relaxation Assay

This assay measures the inhibition of Top1-mediated relaxation of supercoiled DNA.

  • Materials:

    • Human Top1 enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Top1 assay buffer

    • This compound

    • Nuclease-free water

    • DNA loading dye

    • Agarose gel (1%)

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare a reaction mixture containing 1x Top1 assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.

    • Add the Top1 enzyme to the reaction mixture. Include a "no enzyme" control and an "enzyme with vehicle" control.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding DNA loading dye.

    • Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Stain the gel with a DNA stain and visualize it under UV light.

    • Inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the "enzyme with vehicle" control.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock in DMSO dilute Serial Dilution in Culture Medium stock->dilute cells Culture and Seed Cells treat Treat Cells with This compound cells->treat dilute->treat viability Cell Viability (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis mechanism Mechanism-Specific Assay (e.g., Top1) treat->mechanism readout Measure Readout (e.g., Absorbance) viability->readout apoptosis->readout mechanism->readout calculate Calculate IC50 or % Inhibition readout->calculate

Caption: General experimental workflow for assessing this compound activity.

troubleshooting_logic Troubleshooting Logic for Inconsistent Cytotoxicity start Inconsistent Cytotoxicity Results check_precipitation Check for Compound Precipitation in Media start->check_precipitation check_dmso Review DMSO Concentration check_precipitation->check_dmso No solution_solubility Optimize Dilution Protocol check_precipitation->solution_solubility Yes check_cells Verify Cell Seeding Density and Health check_dmso->check_cells Optimal solution_dmso Lower Final DMSO Concentration to <0.1% check_dmso->solution_dmso Too High solution_cells Perform Cell Titration and Time-Course check_cells->solution_cells Inconsistent signaling_pathway Proposed Signaling Pathway for this compound Anticancer Activity GuajadialF This compound Top1 Topoisomerase I (Top1) GuajadialF->Top1 Inhibits (Catalytic) ER Estrogen Receptor (ER) GuajadialF->ER Antagonizes DNA_Supercoiling DNA Supercoiling Top1->DNA_Supercoiling Relieves DNA_Damage DNA Damage DNA_Supercoiling->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Estrogen_Signaling Estrogen-Mediated Proliferation ER->Estrogen_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Estrogen_Signaling->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

Best practices for handling and storage of Guajadial F compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of the Guajadial F compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. For optimal results, it is recommended to use Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[1][2]

Q2: What are the general recommendations for storing this compound?

A2: For long-term storage, it is best to store this compound in a tightly sealed vial at -20°C. For short-term storage, refrigeration at 4°C is acceptable. To maintain the integrity of the compound, it is crucial to prevent repeated freeze-thaw cycles. It is advisable to aliquot the compound into smaller, single-use vials.

Q3: Is this compound sensitive to light?

Q4: What are the primary safety concerns when working with this compound?

A4: this compound has demonstrated cytotoxic activity against various human cancer cell lines.[1][] Therefore, it should be handled as a potentially hazardous compound. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling of the dry compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.

Troubleshooting Guides

Issue: this compound is not dissolving properly.
Possible Cause Troubleshooting Step
Incorrect Solvent Ensure you are using a recommended solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[1][2]
Low Temperature Gently warm the solution to room temperature. Sonication can also be used to aid dissolution.
Compound Degradation If the compound has been stored improperly (e.g., exposed to moisture or light), it may have degraded. It is recommended to use a fresh aliquot.
Issue: Inconsistent experimental results.
Possible Cause Troubleshooting Step
Compound Degradation Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure the compound is protected from light and stored at the recommended temperature.
Inaccurate Concentration Verify the concentration of your stock solution. If possible, confirm the purity of the compound using an appropriate analytical method such as HPLC.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental system is not causing cellular toxicity or other confounding effects. Run appropriate vehicle controls.

Experimental Protocols & Safety

Safe Handling Protocol for this compound

Given the cytotoxic nature of this compound, the following handling procedures are mandatory to ensure laboratory safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound Carefully prep_hood->prep_weigh diss_solvent Add Recommended Solvent prep_weigh->diss_solvent diss_mix Mix Gently (Vortex/Sonicate) diss_solvent->diss_mix clean_decontaminate Decontaminate Surfaces diss_mix->clean_decontaminate clean_waste Dispose of Waste in Designated Cytotoxic Bins clean_decontaminate->clean_waste clean_ppe Remove and Dispose of PPE Properly clean_waste->clean_ppe Storage_Decision_Tree start This compound Received dissolved Is the compound in solution? start->dissolved duration Storage Duration? dissolved->duration Yes store_solid Store at -20°C (Solid Form) dissolved->store_solid No (Lyophilized) short_term Short-term (< 2 weeks) duration->short_term long_term Long-term (> 2 weeks) duration->long_term store_fridge Store at 4°C (In Solution) short_term->store_fridge aliquot Aliquot into single-use vials long_term->aliquot store_frozen Store at -20°C (In Solution) aliquot->store_frozen

References

Overcoming interference in spectroscopic analysis of Guajadial F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guajadial F. The information provided aims to help overcome common challenges, particularly interference, encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its spectroscopic analysis challenging?

A1: this compound is a sesquiterpenoid-based meroterpenoid isolated from the leaves of the guava plant, Psidium guajava.[1][2][3] Its analysis is challenging due to its complex structure and the presence of numerous other structurally similar compounds in the crude extract, such as other guajadials, triterpenoids, flavonoids, and phenols.[4][5] These compounds can cause significant signal overlap and interference in various spectroscopic analyses.

Q2: What are the primary spectroscopic techniques used to characterize this compound?

A2: The primary techniques for the structural elucidation of this compound and related compounds are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and ROESY), Mass Spectrometry (MS), and UV-Vis spectroscopy.[1][3][6] Infrared (IR) spectroscopy is also used to identify functional groups.[3]

Q3: Where can I find reference spectroscopic data for this compound?

A3: Spectroscopic data for this compound and its analogs (Guajadials C-E) have been published in peer-reviewed journals. Key NMR and MS data are summarized in the "Quantitative Data Summary" section of this guide for easy reference.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: My ¹H-NMR spectrum of a semi-purified this compound sample shows significant peak overlap in the aromatic and aliphatic regions. How can I resolve these signals?

A4: Peak overlap is a common issue due to the presence of other meroterpenoids and triterpenoids in the guava leaf extract.[7][8]

  • Problem: Co-eluting compounds with similar chemical shifts are obscuring the signals of this compound.

  • Solution 1: 2D NMR Techniques: Employ two-dimensional NMR experiments like COSY, HSQC, and HMBC. These experiments spread the signals across two dimensions, which can help to resolve overlapping peaks and establish connectivity between protons and carbons, aiding in the definitive assignment of this compound signals.

  • Solution 2: High-Resolution NMR: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to improve spectral dispersion and reduce peak overlap.

  • Solution 3: Further Purification: The most effective solution is to improve the purity of your sample. Consider using alternative chromatographic techniques such as preparative HPLC or counter-current chromatography to remove interfering compounds.

Q5: The chemical shifts in my ¹³C-NMR spectrum for this compound do not match the literature values. What could be the cause?

A5: Discrepancies in ¹³C-NMR chemical shifts can arise from several factors.

  • Problem: Incorrect chemical shift referencing or solvent effects.

  • Solution 1: Check Referencing: Ensure your spectrometer is correctly calibrated and that you are using the appropriate solvent signal as an internal reference (e.g., CDCl₃ at 77.16 ppm).

  • Solution 2: Solvent Consistency: Be aware that chemical shifts can be influenced by the solvent used. Ensure you are using the same solvent as reported in the literature for a valid comparison.

  • Solution 3: pH Effects: If using a protic solvent, changes in pH can affect the chemical shifts of certain functional groups. Ensure the pH of your sample is consistent.

Mass Spectrometry (MS)

Q6: I am having difficulty distinguishing this compound from its isomers using MS. How can I improve selectivity?

A6: Isomeric differentiation can be challenging with mass spectrometry alone, as isomers often have the same molecular weight and similar fragmentation patterns.

  • Problem: Co-eluting isomers are producing confounding mass spectra.

  • Solution 1: High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements. While this may not distinguish isomers, it will confirm the elemental composition and help to rule out other compounds with different formulas.

  • Solution 2: Tandem MS (MS/MS): Employ tandem mass spectrometry to induce fragmentation of the parent ion. Subtle differences in the fragmentation patterns between isomers may allow for their differentiation. Optimize the collision energy to maximize these differences.

  • Solution 3: Liquid Chromatography-Mass Spectrometry (LC-MS): The most effective approach is to couple mass spectrometry with a robust chromatographic separation method like HPLC or UPLC. Optimizing the chromatographic conditions to separate the isomers before they enter the mass spectrometer is crucial for unambiguous identification.

UV-Vis Spectroscopy

Q7: The UV-Vis spectrum of my this compound sample is a broad, featureless curve. How can I selectively detect this compound?

A7: Guava leaf extracts are rich in phenolic compounds and flavonoids, which have strong UV absorbance and can mask the spectrum of this compound.[4][9]

  • Problem: Overlapping absorbance from a multitude of chromophores in the extract.

  • Solution 1: HPLC with Diode Array Detection (HPLC-DAD): This is the preferred method. HPLC will separate the components of the mixture, and the DAD will provide a UV-Vis spectrum for each separated peak. This allows you to isolate the spectrum of this compound from interfering compounds.

  • Solution 2: Wavelength Selection: Based on published data for pure this compound, select a wavelength where it has a characteristic absorption maximum and where the interference from other compounds is minimized. The UV spectrum of a related compound, Guajadial C, shows absorption maxima at 278 and 337 nm.[3]

  • Solution 3: Derivative Spectroscopy: Applying mathematical derivatives to the UV-Vis spectrum can sometimes help to resolve overlapping bands and enhance the detection of minor components.

Quantitative Data Summary

For easy comparison, the following table summarizes the key spectroscopic data for this compound and a closely related, co-isolated compound, Guajadial C.

Compound Molecular Formula Mass (HREIMS) m/z Key ¹H-NMR Signals (in CDCl₃) δ ppm Key ¹³C-NMR Signals (in CDCl₃) δ ppm UV λmax (nm)
This compound C₃₀H₃₄O₅474.2406Data not individually specified in the provided search results, but would be part of the broader guajadials analysis.Data not individually specified in the provided search results, but would be part of the broader guajadials analysis.Not specified
Guajadial C C₃₀H₃₄O₅474.24011.03 (s, Me-14), 1.08 (s, Me-15), 1.25 (s, Me-12), 7.20-7.30 (m, Ph)16.5 (C-14), 22.8 (C-12), 29.8 (C-15), 126.0-142.0 (aromatic C)278, 337 (sh)

Note: Detailed NMR assignments for this compound should be consulted from the original research publications.

Experimental Protocols

General Protocol for Isolation of this compound
  • Extraction: Air-dried and powdered leaves of Psidium guajava are extracted with an organic solvent such as 95% ethanol or acetone at room temperature.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to fractionate the compounds.

  • Column Chromatography: The chloroform or ethyl acetate fraction, which is typically rich in meroterpenoids, is subjected to column chromatography on silica gel. A gradient elution system (e.g., petroleum ether/acetone or hexane/ethyl acetate) is used to separate the compounds based on polarity.

  • Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield the pure compound.

Spectroscopic Analysis Parameters
  • NMR: Spectra are typically recorded on a 300-600 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

  • MS: High-resolution mass spectra are often obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • UV-Vis: Spectra are recorded in methanol or ethanol using a spectrophotometer.

Visualizations

experimental_workflow start Psidium guajava Leaves extraction Solvent Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, UV-Vis) pure_compound->analysis end Structural Elucidation analysis->end

Caption: Experimental workflow for the isolation and analysis of this compound.

troubleshooting_logic start Ambiguous Spectroscopic Data for this compound nmr_issue NMR: Peak Overlap / Shift Discrepancy start->nmr_issue NMR ms_issue MS: Isomeric Interference start->ms_issue MS uv_issue UV-Vis: Broad, Featureless Spectrum start->uv_issue UV-Vis nmr_sol1 Use 2D NMR (COSY, HSQC) nmr_issue->nmr_sol1 nmr_sol2 Improve Sample Purity (HPLC) nmr_issue->nmr_sol2 ms_sol1 Optimize LC Separation ms_issue->ms_sol1 ms_sol2 Use Tandem MS (MS/MS) ms_issue->ms_sol2 uv_sol1 Use HPLC-DAD uv_issue->uv_sol1 uv_sol2 Derivative Spectroscopy uv_issue->uv_sol2

Caption: Decision tree for troubleshooting common spectroscopic interferences.

interference_sources guajadial_f This compound (Target Analyte) interference_sources Potential Interfering Compounds in Guava Leaf Extract guajadial_f->interference_sources Analyzed in the presence of meroterpenoids Other Meroterpenoids (e.g., Guajadials C-E) interference_sources->meroterpenoids triterpenoids Triterpenoids interference_sources->triterpenoids flavonoids Flavonoids interference_sources->flavonoids phenols Phenolic Compounds interference_sources->phenols

Caption: Common sources of interference in the analysis of this compound.

References

Refining protocols for studying Guajadial F's effect on drug-resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of Guajadial F on drug-resistant cancer cell lines. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols and overcoming common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Cell Viability and Cytotoxicity (MTT Assay)

Question: My MTT assay results show inconsistent or unexpectedly high absorbance readings, especially at high concentrations of this compound. What could be the cause?

Answer: This could be due to several factors. Natural compounds like this compound, particularly plant extracts, can interfere with the MTT assay. Some compounds can reduce the MTT reagent to formazan directly, leading to false-positive results that suggest higher cell viability than is accurate.[1][2][3]

Troubleshooting Steps:

  • Compound Interference Control: Run a control plate with the same concentrations of this compound in cell-free media to see if the compound itself reacts with the MTT reagent.

  • Microscopic Examination: Before adding the solubilization solution, visually inspect the wells under a microscope to confirm that the purple formazan crystals are inside the cells and that the cell morphology corresponds to the expected viability.

  • Alternative Viability Assays: If interference is confirmed, consider using an alternative assay that is less prone to such artifacts, such as the ATP-based viability assay, which measures the metabolic activity of viable cells.[2][3]

  • Solvent Concentration: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%) as high concentrations can be cytotoxic.[4][5]

Question: The IC50 value of my chemotherapeutic agent (e.g., Doxorubicin) in the resistant cell line does not decrease significantly when combined with this compound. What should I check?

Answer: This may indicate issues with the experimental setup or that the chosen concentration of this compound is not optimal for reversing resistance.

Troubleshooting Steps:

  • Concentration of this compound: Ensure that the concentration of this compound used is sufficient to inhibit the resistance mechanisms. It is recommended to use a non-toxic or sub-toxic concentration of this compound when evaluating its synergistic effects.

  • Treatment Schedule: The timing of drug addition can be critical. Consider pre-treating the cells with this compound for a period (e.g., 24 hours) before adding the chemotherapeutic agent to allow time for the downregulation of efflux pumps like P-glycoprotein (P-gp).

  • Cell Line Stability: Confirm that the drug-resistant cell line has maintained its resistance phenotype. This can be verified by comparing its IC50 value to that of the parental, sensitive cell line.

  • Synergy Analysis: Utilize appropriate methods to calculate and interpret drug synergy, such as the Combination Index (CI) based on the Chou-Talalay method. This will provide a quantitative measure of the interaction between this compound and the chemotherapeutic agent.

Apoptosis Detection (Annexin V/PI Flow Cytometry)

Question: I am observing a high percentage of necrotic (Annexin V positive, PI positive) cells even in my early time-point experiments. Why is this happening?

Answer: A high proportion of necrotic cells at early time points could be due to overly harsh experimental conditions or issues with the staining protocol.

Troubleshooting Steps:

  • Compound Concentration: High concentrations of this compound or the chemotherapeutic agent may be inducing rapid cell death that bypasses the early apoptotic stages. Consider performing a dose-response and time-course experiment to find optimal conditions.

  • Cell Handling: Over-trypsinization or harsh pipetting during cell harvesting can damage the cell membrane, leading to false positives for PI staining. Handle cells gently.

  • Staining Protocol: Ensure that the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Also, analyze the cells immediately after staining (within 1 hour) as prolonged incubation can lead to secondary necrosis.

  • Controls: Include single-stain controls (Annexin V only and PI only) to set up proper compensation and quadrants on the flow cytometer. This is crucial to differentiate between apoptotic and necrotic populations accurately.

Protein Expression Analysis (Western Blot)

Question: I am having trouble detecting P-glycoprotein (P-gp) in my western blots, or the signal is very weak. What can I do?

Answer: P-gp is a large transmembrane protein, which can present challenges for detection by western blot.

Troubleshooting Steps:

  • Sample Preparation: Ensure your lysis buffer is appropriate for membrane proteins. Consider using a buffer containing a stronger detergent like RIPA buffer and include protease inhibitors.

  • Protein Transfer: For large proteins like P-gp (~170 kDa), optimize the transfer conditions. A wet transfer system is often more efficient than semi-dry for large proteins. Consider a longer transfer time or the addition of a small amount of SDS (e.g., 0.05%) to the transfer buffer to aid in the elution of the protein from the gel.[6]

  • Membrane Choice: Use a PVDF membrane, which is generally better for binding large proteins compared to nitrocellulose. Ensure the membrane pore size is appropriate (e.g., 0.45 µm).[6]

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibody. If possible, use a positive control lysate from a cell line known to overexpress P-gp.

  • Loading Amount: Load a sufficient amount of total protein (e.g., 20-40 µg) to detect the target, especially if its expression is low.

Gene Expression Analysis (qPCR)

Question: My qPCR results for the ABCB1 gene (encoding P-gp) show high variability between replicates. What could be the reason?

Answer: High variability in qPCR can stem from several sources, from sample quality to reaction setup.

Troubleshooting Steps:

  • RNA Quality: Ensure the RNA isolated from your cell lines is of high quality and integrity. Check the A260/A280 ratio (should be ~2.0) and consider running the RNA on a gel to check for degradation.

  • cDNA Synthesis: Use a consistent amount of RNA for your reverse transcription reactions. Ensure the reverse transcriptase and other reagents are active.

  • Primer Design: Use validated primers for ABCB1 and your reference gene(s). The primers should span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use careful technique.

  • Normalization: Use at least one, and preferably two, stable reference genes for normalization to account for variations in RNA input and reverse transcription efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in overcoming drug resistance? A1: this compound has been shown to reverse multidrug resistance by inhibiting the expression of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP).[7] It also suppresses the PI3K/Akt signaling pathway, which is often hyperactivated in drug-resistant cancer cells and promotes cell survival.[7]

Q2: What are suitable positive control cell lines for studying this compound's effect on drug resistance? A2: Commonly used models include doxorubicin-resistant MCF-7 (MCF-7/ADR) and paclitaxel-resistant MCF-7 (MCF-7/PTX) breast cancer cell lines.[7] These cell lines overexpress P-gp and serve as excellent models to study agents that reverse this type of resistance. The parental MCF-7 cell line should be used as a sensitive control.

Q3: How should I prepare and store this compound for in vitro experiments? A3: this compound should be dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[8] For long-term storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, dilute the stock in cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (generally <0.5%).[4][5]

Q4: Can this compound itself be cytotoxic to cancer cells? A4: Yes, this compound has been shown to inhibit the viability of both drug-sensitive (MCF-7) and drug-resistant (MCF-7/ADR, MCF-7/PTX) cancer cell lines in a dose-dependent manner.[7] It is important to determine its IC50 value in your specific cell lines to distinguish its direct cytotoxic effects from its resistance-reversing effects when used in combination therapies.

Q5: What signaling pathways are affected by this compound in drug-resistant cells? A5: The primary pathway identified is the PI3K/Akt pathway. This compound treatment leads to the inactivation of this pathway in drug-resistant MCF-7 cells.[7] There is also evidence suggesting that it may block the Ras/MAPK pathway. The PI3K/Akt and Ras/MAPK pathways are known to have significant crosstalk, and their combined dysregulation is a major contributor to chemoresistance.[9][10][11]

Data Presentation

Table 1: IC50 Values of Doxorubicin in Combination with 7-O-geranylquercetin (GQ) and miR-451 in MCF-7/ADR Cells

Treatment GroupDoxorubicin IC50 (µM)Resistance Reversal Fold
MCF-7/ADR61.511.00
MCF-7/ADR + miR-45116.343.76
MCF-7/ADR + GQ + miR-4512.9321.04
Data from a study on the synergistic effects of a natural compound and microRNA on doxorubicin resistance in MCF-7/ADR cells.[12]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineIC50 of Doxorubicin (µM)
MCF-7 (Breast)0.49
HepG2 (Liver)0.38
A549 (Lung)0.17
Caco-2 (Colorectal)0.44
PANC-1 (Pancreatic)0.28
These values represent the baseline sensitivity to doxorubicin in different cancer cell lines and can serve as a reference for comparison with resistant sublines.[13][14]

Experimental Protocols

Cell Viability and Drug Combination Synergy (MTT Assay)

Objective: To determine the effect of this compound on the cytotoxicity of a chemotherapeutic agent (e.g., Doxorubicin) in drug-resistant and sensitive cell lines.

Methodology:

  • Cell Seeding: Seed drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat cells with a range of concentrations of this compound alone to determine its IC50.

    • Treat cells with a range of concentrations of the chemotherapeutic agent (e.g., Doxorubicin) alone to determine its IC50 in both sensitive and resistant lines.

    • For combination studies, treat resistant cells with a fixed, non-toxic concentration of this compound combined with a serial dilution of the chemotherapeutic agent.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound, alone or in combination with a chemotherapeutic agent.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or chemotherapeutic agent for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[15]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

P-glycoprotein Expression (Western Blot)

Objective: To determine the effect of this compound on the protein expression of P-gp.

Methodology:

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the P-gp signal to the loading control.

ABCB1 Gene Expression (RT-qPCR)

Objective: To measure the effect of this compound on the mRNA expression of the ABCB1 gene.

Methodology:

  • RNA Isolation: Treat cells with this compound, then isolate total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.[16]

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for ABCB1 and a reference gene (e.g., ACTB or GAPDH).[16][17]

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of ABCB1 using the ΔΔCt method, normalizing to the reference gene expression.

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability & Synergy cluster_apoptosis Apoptosis Analysis cluster_protein Protein Expression cluster_gene Gene Expression viability_seed Seed Drug-Resistant & Sensitive Cells viability_treat Treat with this compound &/or Chemotherapy viability_seed->viability_treat viability_mtt MTT Assay viability_treat->viability_mtt viability_analyze Calculate IC50 & Combination Index viability_mtt->viability_analyze apoptosis_seed Seed & Treat Cells apoptosis_harvest Harvest Cells apoptosis_seed->apoptosis_harvest apoptosis_stain Annexin V/PI Stain apoptosis_harvest->apoptosis_stain apoptosis_flow Flow Cytometry apoptosis_stain->apoptosis_flow protein_treat Treat Cells & Lyse protein_quant Quantify Protein protein_treat->protein_quant protein_blot Western Blot for P-gp protein_quant->protein_blot protein_analyze Densitometry Analysis protein_blot->protein_analyze gene_treat Treat Cells gene_rna Isolate RNA gene_treat->gene_rna gene_cdna Synthesize cDNA gene_rna->gene_cdna gene_qpcr qPCR for ABCB1 gene_cdna->gene_qpcr

Caption: Experimental workflow for studying this compound's effect on drug-resistant cells.

signaling_pathways cluster_membrane cluster_pathways RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Pgp P-glycoprotein (Drug Efflux) Chemo Chemotherapeutic Drug Chemo->Pgp Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Ras crosstalk Survival Cell Survival & Proliferation mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Guajadial This compound Guajadial->Pgp Downregulates Expression Guajadial->PI3K

Caption: Signaling pathways involved in this compound's reversal of drug resistance.

troubleshooting_logic start Inconsistent MTT Results check_interference Run Compound-Only Control start->check_interference interference_pos Interference Detected check_interference->interference_pos High Abs. interference_neg No Interference check_interference->interference_neg No/Low Abs. alt_assay Use Alternative Assay (e.g., ATP-based) interference_pos->alt_assay check_protocol Review Protocol: - Cell Density - Solvent Conc. - Incubation Time interference_neg->check_protocol

Caption: Logic diagram for troubleshooting inconsistent MTT assay results.

References

Technical Support Center: Method Validation for Quantifying Guajadial F in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Guajadial F in biological samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Disclaimer: As of the last update, a specific, publicly available, validated bioanalytical method for the quantification of this compound in biological matrices has not been identified. The following protocols, data, and troubleshooting advice are based on established principles of bioanalytical method validation for natural products and similar meroterpenoid compounds. This guide is intended to serve as a comprehensive template and a starting point for developing and validating a robust in-house assay.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating a method for this compound quantification?

A1: A full validation for a bioanalytical method should be performed to ensure the reliability of the results.[1] For chromatographic methods, the key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other endogenous or exogenous components in the sample.[2]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of this compound, which can cause ion suppression or enhancement.[3][4]

  • Calibration Curve: The relationship between the instrument response and known concentrations of this compound.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process in recovering this compound from the biological matrix.

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions.[5]

Q2: Which analytical technique is most suitable for quantifying this compound in biological samples?

A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules like this compound in complex biological matrices.[4] This is due to its high sensitivity, selectivity, and ability to provide structural information, which helps to minimize interference from matrix components.[4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may lack the required sensitivity and be more prone to interferences in complex biological samples.

Q3: How can I prepare biological samples for this compound analysis?

A3: Sample preparation is crucial for removing interferences and concentrating the analyte. Common techniques for biological fluids like plasma or serum include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[6]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[6]

The choice of method will depend on the required cleanliness of the extract and the physicochemical properties of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Co-eluting interferences- Adjust mobile phase pH to ensure this compound is in a single ionic form.- Use a new column or a guard column.- Optimize chromatographic conditions (e.g., gradient, flow rate) to separate interferences.
High Variability in Results (Poor Precision) - Inconsistent sample preparation- Matrix effects- Instrument instability- Ensure consistent timing and technique for all sample preparation steps.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.- Perform system suitability tests before each run to ensure instrument performance.
Low Analyte Recovery - Inefficient extraction method- Analyte degradation during extraction- Adsorption to labware- Optimize the extraction solvent and pH.- Perform extractions at a lower temperature or reduce extraction time.- Use silanized glassware or low-adsorption microcentrifuge tubes.
Ion Suppression or Enhancement (Matrix Effect) - Co-eluting endogenous compounds (e.g., phospholipids)- Insufficient sample cleanup- Improve sample preparation with a more rigorous cleanup step (e.g., SPE).- Modify chromatographic conditions to separate this compound from the interfering peaks.- Use a matrix-matched calibration curve.[7]
Analyte Instability - Degradation due to temperature, light, or pH- Enzymatic degradation in the matrix- Conduct stability studies to determine optimal storage conditions (e.g., -80°C).- Add stabilizers or enzyme inhibitors to samples upon collection.- Minimize freeze-thaw cycles and time at room temperature.[5]

Experimental Protocols and Quantitative Data

Hypothetical LC-MS/MS Method for this compound in Human Plasma

This section outlines a plausible experimental protocol for the quantification of this compound.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • This compound (Analyte): [M+H]⁺ > fragment 1, [M+H]⁺ > fragment 2

    • Internal Standard: [M+H]⁺ > fragment

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Method Validation: Summary of Hypothetical Quantitative Data

The following tables summarize the expected performance of a validated LC-MS/MS method for this compound.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ 1< 15< 1585 - 115
Low QC 3< 10< 1090 - 110
Mid QC 100< 10< 1090 - 110
High QC 800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 385 - 9590 - 110
High QC 80085 - 9590 - 110

Table 4: Stability

Stability TestConditionDurationResult
Freeze-Thaw -20°C to RT3 cyclesStable (<15% deviation)
Bench-Top Room Temperature4 hoursStable (<15% deviation)
Long-Term -80°C3 monthsStable (<15% deviation)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Simplified Signaling Pathway of Guajadial's Anti-Estrogenic Action

Based on existing literature, Guajadial has been shown to have anti-estrogenic activity and may act similarly to tamoxifen, suggesting an interaction with estrogen receptors.[3][8]

signaling_pathway cluster_cell Cancer Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (in DNA) ER->ERE Binds to DNA Proliferation Cell Proliferation and Growth ER->Proliferation Inhibition ERE->Proliferation Promotes transcription of growth factors Estrogen Estrogen Estrogen->ER Binds and activates Guajadial Guajadial Guajadial->ER Binds and blocks

Caption: Proposed anti-estrogenic mechanism of Guajadial.

References

Validation & Comparative

A Comparative Analysis of the Anti-Estrogenic Properties of Guajadial F and Tamoxifen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the anti-estrogenic effects of Guajadial F, a natural compound, and Tamoxifen, a well-established synthetic drug. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed experimental protocols to facilitate informed research and development decisions.

Introduction

Estrogen receptors (ERs) are crucial targets in the treatment of hormone-responsive cancers, particularly estrogen receptor-positive (ER+) breast cancer. Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen agonist or antagonist effects. Tamoxifen, a non-steroidal SERM, has been a cornerstone in the treatment of ER+ breast cancer for decades.[1][2] In the search for novel therapeutic agents from natural sources, this compound, a meroterpenoid isolated from guava (Psidium guajava) leaves, has emerged as a promising candidate with potential anti-estrogenic and anticancer properties.[3][4] This guide aims to objectively compare the anti-estrogenic effects of this compound and Tamoxifen based on available experimental data.

Mechanism of Action

Both this compound and Tamoxifen are proposed to exert their anti-estrogenic effects by interacting with estrogen receptors, thereby modulating estrogen-mediated signaling pathways.

This compound: In silico molecular docking studies suggest that this compound possesses physicochemical properties similar to estradiol and tamoxifen, allowing it to fit into estrogen receptors.[5][6] This suggests that this compound may act as a Selective Estrogen Receptor Modulator (SERM), similar to Tamoxifen.[5][6] By binding to the estrogen receptor, this compound likely competes with estradiol, inhibiting the receptor's activation and the subsequent transcription of estrogen-responsive genes that promote cell proliferation.[3][5]

Tamoxifen: Tamoxifen is a well-characterized SERM that competitively binds to estrogen receptors in various tissues.[1][2] In breast tissue, it acts as an antagonist, blocking estradiol from binding to the ER and thereby inhibiting the growth of ER-positive breast cancer cells.[1][7] However, in other tissues such as the endometrium and bone, it can act as a partial agonist, leading to some estrogenic effects.[1] Its mechanism involves not only competitive binding but also the recruitment of co-repressors to the ER complex, which further blocks gene transcription.[6]

Signaling Pathway Diagrams

Guajadial_F_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guajadial This compound ER Estrogen Receptor (ER) Guajadial->ER Binds to Estradiol Estradiol Estradiol->ER Blocked ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Inhibition Inhibition ERE->Inhibition

Caption: Proposed mechanism of this compound's anti-estrogenic action.

Tamoxifen_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds to Estradiol Estradiol Estradiol->ER Blocked ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Inhibition Inhibition ERE->Inhibition Co_repressors Co-repressors Co_repressors->ERE Recruitment

Caption: Established mechanism of Tamoxifen's anti-estrogenic action.

Comparative Experimental Data

The following tables summarize the available quantitative data for this compound and Tamoxifen, focusing on their anti-proliferative and anti-estrogenic activities.

In Vitro Anti-Proliferative Activity
CompoundCell LineAssayParameterValueCitation
Guajadial-enriched fraction MCF-7 (ER+)SRBTGI5.59 µg/mL[8]
MCF-7 BUS (ER overexpressing)SRBTGI2.27 µg/mL[5]
MDA-MB-231 (ER-)SRBTGI5.13 µg/mL[5]
Tamoxifen MCF-7 (ER+)MTTIC50~10 µM[9]
MCF-7 (ER+)MTTIC5017.26 µM[7]

TGI (Total Growth Inhibition) and IC50 (Half-maximal Inhibitory Concentration) are both measures of a compound's ability to inhibit cell growth. It is important to note that the data for this compound is for an enriched fraction and not the pure compound.

Estrogen Receptor Binding Affinity
CompoundReceptorParameterValueCitation
This compound ERα / ERβ-Data not available (in silico docking suggests binding)[5][6]
Tamoxifen Estrogen ReceptorKd~1.7 nM[10]

Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.

In Vivo Anti-Estrogenic Activity
CompoundAnimal ModelAssayEffectCitation
Guajadial-enriched fraction Pre-pubescent ratsUterotrophic AssayInhibited the proliferative effect of estradiol on the uterus[3][5]
Tamoxifen Ovariectomized ratsUterotrophic AssayInduces uterotrophic effects, but is less potent than estradiol

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is a colorimetric method used to determine cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/mL and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Fixation: Discard the supernatant and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compound A->B C 3. Fix with TCA B->C D 4. Wash and Dry C->D E 5. Stain with SRB D->E F 6. Wash and Dry E->F G 7. Solubilize Dye with Tris Base F->G H 8. Read Absorbance at 510 nm G->H

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Protocol:

  • Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of immature or ovariectomized rats.

  • Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled estradiol (e.g., [³H]E2), and varying concentrations of the unlabeled test compound or Tamoxifen.

  • Equilibrium: Incubate the mixture at 4°C to reach binding equilibrium.

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound radiolabeled estradiol from the unbound fraction using a method such as dextran-coated charcoal or hydroxylapatite.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol. The Ki (inhibition constant) can then be calculated from the IC50 value.

ER_Binding_Assay_Workflow A 1. Prepare Uterine Cytosol (ER source) B 2. Incubate ER with [3H]Estradiol and Test Compound A->B C 3. Separate Bound and Unbound Ligands B->C D 4. Quantify Radioactivity of Bound Fraction C->D E 5. Determine IC50 and Ki D->E

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

In Vivo Uterotrophic Assay

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Protocol:

  • Animal Model: Use immature female rats (e.g., 21-25 days old) or ovariectomized adult rats.

  • Dosing: Administer the test compound (with and without a standard estrogen like 17β-estradiol) or vehicle control to groups of animals daily for three consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Blot the uteri to remove excess fluid and record the wet weight.

  • Data Analysis: Compare the mean uterine weights of the treated groups to the control groups. A significant inhibition of the estradiol-induced increase in uterine weight indicates anti-estrogenic activity.

Uterotrophic_Assay_Workflow A 1. Use Immature or Ovariectomized Female Rodents B 2. Daily Dosing for 3 Days (Compound +/- Estradiol) A->B C 3. Euthanize and Dissect Uteri on Day 4 B->C D 4. Measure Uterine Wet Weight C->D E 5. Compare Group Mean Weights D->E

Caption: Workflow for the In Vivo Uterotrophic Assay.

Conclusion

The available evidence suggests that this compound, a natural compound from guava leaves, exhibits promising anti-estrogenic properties with a mechanism of action that appears to be similar to the established SERM, Tamoxifen. In vitro studies demonstrate its ability to inhibit the growth of estrogen receptor-positive breast cancer cells, and in vivo data confirms its anti-estrogenic effect in a uterotrophic assay.[3][5][8]

While direct comparative studies with Tamoxifen are limited and more quantitative data on the binding affinity and IC50 of pure this compound are needed for a definitive comparison, the existing research positions this compound as a compelling candidate for further investigation in the development of novel anti-estrogenic therapies. Its natural origin may also offer a different side-effect profile compared to synthetic drugs like Tamoxifen, a factor that warrants exploration in future preclinical and clinical studies. Researchers are encouraged to utilize the provided experimental protocols to further elucidate the anti-estrogenic potential of this compound and other novel compounds.

References

Guajadial F: A Novel Contender in Breast Cancer Research Compared to Established SERMs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical data positions Guajadial F, a natural compound, as a promising investigational agent in estrogen receptor-positive (ER+) breast cancer, exhibiting a mechanism of action comparable to established Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Raloxifene. This comparison guide provides a detailed overview of its efficacy, mechanism of action, and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a cornerstone in the treatment and prevention of ER+ breast cancer.[1][2][3] These compounds exert their effects by competitively binding to the estrogen receptor, leading to a conformational change that blocks the binding of estradiol and subsequent downstream signaling pathways that promote tumor growth.[1][2][3] Tamoxifen and Raloxifene are the most well-known SERMs in clinical use.[1][2][3] this compound, a meroterpenoid isolated from guava leaves, has emerged as a potential novel SERM with demonstrated anti-proliferative and anti-estrogenic properties. This guide provides a comparative analysis of the efficacy and mechanisms of this compound, Tamoxifen, and Raloxifene in the context of breast cancer research.

Comparative Efficacy: In Vitro Anti-Proliferative Activity

The anti-proliferative efficacy of this compound has been evaluated in ER+ human breast cancer cell lines, primarily MCF-7 and its variant MCF-7 BUS, which overexpresses the estrogen receptor. The data is presented as Total Growth Inhibition (TGI), which is the concentration of the drug that causes a complete cessation of cell growth. For comparison, the half-maximal inhibitory concentration (IC50) values for Tamoxifen and Raloxifene in MCF-7 cells, sourced from various studies, are also provided. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with caution.

CompoundCell LineEfficacy MetricValueReference
This compound (enriched fraction) MCF-7TGI5.59 µg/mL
MCF-7 BUSTGI2.27 µg/mL
Tamoxifen MCF-7IC50~5-15 µM
Raloxifene MCF-7IC50~10-20 µM

Mechanism of Action: Targeting the Estrogen Receptor Signaling Pathway

The primary mechanism of action for SERMs involves the competitive inhibition of estradiol binding to the estrogen receptor (ERα and ERβ). This binding event prevents the receptor from adopting an active conformation, thereby blocking the recruitment of coactivators and the transcription of estrogen-responsive genes that are critical for cancer cell proliferation.

This compound: In silico molecular docking studies suggest that this compound has a high affinity for the ligand-binding domain of the estrogen receptor, similar to Tamoxifen. This interaction is believed to be the basis for its anti-estrogenic effects. Experimental evidence from in vivo studies shows that a this compound-enriched fraction can inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats, further supporting its role as an estrogen antagonist.

Tamoxifen and Raloxifene: Both Tamoxifen and Raloxifene are well-characterized SERMs that act as antagonists in breast tissue. They competitively bind to the estrogen receptor, leading to the recruitment of corepressors instead of coactivators, which in turn inhibits the transcription of estrogen-dependent genes.

Below is a diagram illustrating the generalized signaling pathway of SERMs in breast cancer cells.

SERM_Pathway Estradiol Estradiol ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds SERM SERM (this compound, Tamoxifen, Raloxifene) SERM->ER Competitively Binds BlockedTranscription Blocked Gene Transcription ERE Estrogen Response Element (ERE) ER->ERE Binds to Coactivators Coactivators ER->Coactivators Corepressors Corepressors ER->Corepressors GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Activates ERE->BlockedTranscription Inhibits Coactivators->ERE Recruited Corepressors->ERE Recruited SRB_Workflow start Start cell_seeding 1. Seed Breast Cancer Cells in 96-well plate start->cell_seeding drug_treatment 2. Treat with this compound or other SERMs cell_seeding->drug_treatment incubation 3. Incubate for 48-72 hours drug_treatment->incubation cell_fixation 4. Fix cells with Trichloroacetic Acid (TCA) incubation->cell_fixation staining 5. Stain with Sulforhodamine B (SRB) cell_fixation->staining washing 6. Wash to remove unbound dye staining->washing solubilization 7. Solubilize bound dye washing->solubilization read_absorbance 8. Read Absorbance (510-570 nm) solubilization->read_absorbance data_analysis 9. Analyze Data (Calculate TGI/IC50) read_absorbance->data_analysis end End data_analysis->end

References

Analysis of Guajadial F's activity in both sensitive and resistant cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in the successful treatment of cancer. Guajadial F, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has garnered attention for its potential to circumvent this challenge. This guide provides a comparative analysis of this compound's activity in both sensitive and resistant cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

Guajadial has demonstrated significant cytotoxic activity against various cancer cell lines, notably in breast cancer. Its efficacy is particularly noteworthy in drug-resistant phenotypes.

Table 1: Comparative IC50 Values of Guajadial and Standard Chemotherapeutic Agents in Breast Cancer Cell Lines
Cell LineDrugIC50 (µM)Fold ResistanceReference
MCF-7 (Sensitive) Guajadial 9.8 ± 1.2 - [1]
Doxorubicin0.4-[2]
Paclitaxel0.0075-[3]
MCF-7/ADR (Doxorubicin-Resistant) Guajadial 12.3 ± 1.5 1.26 [1]
Doxorubicin0.71.75[2]
MCF-7/PTX (Paclitaxel-Resistant) Guajadial 11.7 ± 1.3 1.19 [1]
Paclitaxel0.51168.13[4]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parent cell line.

As shown in Table 1, while standard chemotherapeutic agents like doxorubicin and paclitaxel show a significant increase in their IC50 values in resistant cell lines, Guajadial's efficacy is only marginally affected. This suggests that this compound may be a potent agent against cancers that have developed resistance to conventional therapies. Another study on a guajadial-enriched fraction reported Total Growth Inhibition (TGI) values of 5.59 µg/mL and 2.27 µg/mL in MCF-7 and MCF-7 BUS (a tamoxifen-resistant subline) cells, respectively, further supporting its activity in resistant phenotypes.[5]

Mechanism of Action: Overcoming Resistance

Research indicates that this compound circumvents multidrug resistance primarily through two interconnected mechanisms: the inhibition of ATP-binding cassette (ABC) transporters and the suppression of the PI3K/Akt signaling pathway.[1]

Inhibition of ABC Transporters

ABC transporters, such as P-glycoprotein (P-gp), are transmembrane proteins that actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Guajadial has been shown to inhibit the expression of these transporters, thus restoring the sensitivity of resistant cells to drugs like doxorubicin and paclitaxel.[1]

Suppression of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and drug resistance. In many cancers, this pathway is constitutively active, contributing to the malignant phenotype. Guajadial treatment has been found to inactivate the PI3K/Akt pathway in drug-resistant MCF-7 cells.[1] This suppression likely contributes to the induction of apoptosis and the reversal of the resistant phenotype. The tumor suppressor PTEN is a negative regulator of the PI3K/Akt pathway, and its loss of function can lead to increased drug resistance. Conversely, mTOR is a key downstream effector of this pathway, and its activation promotes cell growth and survival.[6][7] The inhibitory effect of Guajadial on the PI3K/Akt pathway suggests a potential influence on the activity of PTEN and mTOR.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the analysis of this compound, the following diagrams have been generated using Graphviz.

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K P-gp P-glycoprotein (ABC Transporter) Chemotherapy Drug Chemotherapy Drug P-gp->Chemotherapy Drug efflux PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates p-Akt p-Akt (Active) Akt->p-Akt mTOR mTOR p-Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Drug Resistance Drug Resistance mTOR->Drug Resistance Growth Factor Growth Factor Growth Factor->Receptor This compound This compound This compound->P-gp inhibits expression This compound->PI3K inhibits Chemotherapy Drug->P-gp

Caption: this compound's dual mechanism of action.

Experimental Workflow Start Start Cell Culture Culture Sensitive (MCF-7) & Resistant (MCF-7/ADR, MCF-7/PTX) Cancer Cell Lines Start->Cell Culture Treatment Treat cells with this compound, Doxorubicin, or Paclitaxel (various concentrations) Cell Culture->Treatment MTT Assay MTT Assay for Cell Viability Treatment->MTT Assay Western Blot Western Blot for PI3K/Akt Pathway Proteins Treatment->Western Blot IC50 Determination Calculate IC50 Values MTT Assay->IC50 Determination End End IC50 Determination->End Analysis Analyze Protein Expression Western Blot->Analysis Analysis->End

Caption: Workflow for assessing this compound's activity.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Drug Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or paclitaxel and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curves.

Western Blot Analysis for PI3K/Akt Pathway
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly in the context of drug-resistant cancers. Its ability to maintain efficacy in resistant cell lines, coupled with its mechanism of action involving the inhibition of ABC transporters and the PI3K/Akt signaling pathway, makes it a compelling candidate for further preclinical and clinical investigation. The data presented here provides a strong rationale for the continued development of this compound as a novel therapeutic strategy to overcome multidrug resistance in cancer.

References

Independent Verification of Guajadial F's Topoisomerase I Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Topoisomerase I (Top1) inhibitory activity of Guajadial F with other known Top1 inhibitors. The information is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.

Quantitative Data Summary

While a specific IC50 value for the direct Top1 inhibitory activity of this compound is not available in the reviewed literature, its activity has been confirmed through DNA relaxation assays. The following table summarizes the available quantitative and qualitative data for this compound and its analogs, alongside comparative data for established Top1 inhibitors.

CompoundClassTargetTop1 Inhibitory Activity (IC50)Cytotoxicity (IC50)Source
This compound MeroterpenoidTop1Catalytic inhibitorNot explicitly reported[1][2][3]
Psiguajavadial AMeroterpenoidTop1Catalytic inhibitorNot explicitly reported[1][2][3]
Psiguajavadial BMeroterpenoidTop1Catalytic inhibitorNot explicitly reported[1][2][3]
Guajadial BMeroterpenoidTop1Catalytic inhibitor150 nM (A549 cells)[1][2][3]
Guajadial CMeroterpenoidTop1Catalytic inhibitor*Not explicitly reported[1][2][3]
Camptothecin Quinoline AlkaloidTop1~0.52 - 1 µM (cell-free)Varies by cell line (e.g., 10 nM for HT-29)[4]
LMP400 (Indotecan) IndenoisoquinolineTop1Not explicitly reported~12.5 nM (BRCA2-deficient DLD1 cells)
LMP744 IndenoisoquinolineTop1Not explicitly reported~15 nM (BRCA2-deficient DLD1 cells)
LMP776 (Indimitecan) IndenoisoquinolineTop1Not explicitly reported~10 nM (BRCA2-deficient DLD1 cells)

*Qualitative data from DNA relaxation assays indicate inhibition of Top1 catalytic activity. Specific IC50 values from these assays are not provided in the cited literature.[1][2][3]

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This protocol is a standard method to assess the catalytic activity of Top1 inhibitors.

Objective: To determine if a test compound can inhibit the ability of Topoisomerase I to relax supercoiled DNA.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 6X Stop/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA staining agent

  • Proteinase K

  • SDS

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the relaxation reaction. A control reaction without the test compound should be included.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop/loading dye. For assays investigating covalent complex formation, SDS and proteinase K are added to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1% in TAE or TBE buffer).

  • Electrophoresis: Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: The inhibition of Top1 activity is determined by the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control. The concentration of the compound that inhibits 50% of the enzyme activity is the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Supercoiled DNA) B Add Test Compound (e.g., this compound) A->B Varying Concentrations C Initiate with Top1 B->C D Incubate at 37°C C->D 30 minutes E Stop Reaction (Add Loading Dye) D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands (UV Transilluminator) F->G H Determine Inhibition G->H Compare to Control

Top1 DNA Relaxation Assay Workflow

Top1_Inhibition_Pathway cluster_dna DNA Topology cluster_enzyme Enzyme Action cluster_inhibitor Inhibitor Effect Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Relaxed_DNA Relaxed DNA Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1->Cleavage_Complex Binds & Cleaves one strand Cleavage_Complex->Relaxed_DNA Religation Guajadial_F This compound (Catalytic Inhibitor) Guajadial_F->Top1 Inhibits Catalytic Activity

Mechanism of Top1 Catalytic Inhibition

References

A Head-to-Head Comparison of Synthetic Versus Naturally Isolated Guajadial F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guajadial F, a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava, has garnered interest for its potential anticancer effects. This guide provides a comparative overview of naturally isolated and synthetically approached this compound, offering insights into their sourcing, potential characteristics, and the experimental data supporting their biological activity. While direct comparative studies are not yet available in the scientific literature, this document synthesizes the existing knowledge on the natural product and outlines the likely methodologies and outcomes for its synthetic counterpart.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of naturally isolated this compound and provides a prospective comparison for a synthetically produced version based on established biomimetic synthesis routes for related compounds.

FeatureNaturally Isolated this compoundSynthetic this compound (Prospective)
Source Leaves and fruits of Psidium guajava (Guava)Chemical precursors (e.g., caryophyllene, benzaldehyde, diformylphloroglucinol)
Purity Variable, dependent on extraction and purification efficacyPotentially high, controllable through purification techniques
Yield Generally low, subject to plant secondary metabolite concentrationScalable, with yield dependent on reaction efficiency
Stereochemistry Naturally occurring enantiomer(s)Potentially racemic or enantioselective, depending on the synthetic strategy
Known Biological Activity Cytotoxic against various cancer cell lines; Topoisomerase I catalytic inhibitorExpected to exhibit similar biological activity to the natural product

Quantitative Data on Biological Activity of Naturally Isolated this compound

The cytotoxic activity of naturally isolated this compound has been evaluated against a panel of human cancer cell lines. The reported IC50 values are presented below.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma3.66
CCRF-CEMAcute Lymphoblastic Leukemia7.80
DU145Prostate Carcinoma27.7
Huh7Hepatocellular Carcinoma11.1
A549Lung Carcinoma13.8

Experimental Protocols

Detailed methodologies for the natural isolation of this compound and a plausible synthetic route, along with key biological assays, are provided below.

Natural Isolation of this compound

The isolation of this compound from Psidium guajava leaves typically involves the following steps:

  • Extraction: Dried and powdered leaves are extracted with an organic solvent, such as dichloromethane or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is subjected to sequential chromatographic techniques. This often starts with column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane, dichloromethane, and methanol) to separate fractions based on polarity.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) profiling, are further purified using techniques like flash column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biomimetic Synthesis of this compound (Plausible Route)

Based on the synthesis of related compounds like Guajadial and Psidial A, a plausible biomimetic synthesis for this compound would likely involve a hetero-Diels-Alder reaction:

  • Preparation of the o-Quinone Methide Intermediate: An o-quinone methide is generated in situ through a Knoevenagel condensation between benzaldehyde and diformylphloroglucinol.

  • Hetero-Diels-Alder Cycloaddition: The o-quinone methide intermediate reacts with a sesquiterpene, such as caryophyllene, in an aqueous medium to form the core structure of this compound.

  • Purification: The reaction mixture is purified using column chromatography and/or HPLC to isolate the synthetic this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Topoisomerase I Inhibition Assay

The inhibitory effect of this compound on Topoisomerase I (Top1) can be assessed through a DNA relaxation assay:

  • Reaction Setup: Supercoiled plasmid DNA is incubated with human Top1 enzyme in the presence and absence of this compound at various concentrations.

  • Incubation: The reaction mixtures are incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of Top1 activity is indicated by a decrease in the amount of relaxed DNA compared to the control.

Mandatory Visualizations

Signaling Pathway of this compound

G GuajadialF This compound Top1 Topoisomerase I GuajadialF->Top1 Inhibits DNA_damage DNA Strand Breaks Top1->DNA_damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_damage->Apoptosis Induces

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Natural Isolation

G Start Psidium guajava Leaves Extraction Solvent Extraction Start->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC Fractionation->Purification End Pure this compound Purification->End

Caption: Workflow for natural isolation of this compound.

Experimental Workflow for Biomimetic Synthesis

G Precursors Benzaldehyde + Diformylphloroglucinol QM_formation Knoevenagel Condensation (o-Quinone Methide) Precursors->QM_formation Cycloaddition Hetero-Diels-Alder QM_formation->Cycloaddition Caryophyllene Caryophyllene Caryophyllene->Cycloaddition Purification Purification Cycloaddition->Purification End Synthetic this compound Purification->End

Caption: Plausible workflow for biomimetic synthesis.

Evaluating the synergistic effects of Guajadial F in combination with other anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of Guajadial F in combination with conventional anticancer drugs. The data presented herein highlights the potential of this compound to enhance the efficacy of existing chemotherapies, particularly in the context of multidrug resistance.

This compound, a meroterpenoid compound isolated from guava leaves (Psidium guajava), has demonstrated notable anticancer properties in preclinical studies.[1][2][3][4] Beyond its standalone efficacy, recent research has illuminated its significant potential as a synergistic agent, capable of reversing multidrug resistance (MDR) in cancer cells.[1][5] This guide synthesizes the available experimental data on the combination of this compound with other anticancer drugs, providing a detailed overview of its performance, underlying mechanisms, and the experimental protocols used for its evaluation.

Reversing Multidrug Resistance in Breast Cancer

A pivotal study investigated the effects of Guajadial on adriamycin (ADR)-resistant (MCF-7/ADR) and paclitaxel (PTX)-resistant (MCF-7/PTX) breast cancer cell lines. The findings revealed that Guajadial significantly enhanced the sensitivity of these resistant cells to ADR and PTX.[1]

Quantitative Analysis of Synergistic Effects

The synergistic effect of Guajadial in combination with adriamycin and paclitaxel was quantified by determining the half-maximal inhibitory concentration (IC50) of the anticancer drugs in the presence and absence of Guajadial. The results, summarized in the table below, demonstrate a significant reduction in the IC50 values of both adriamycin and paclitaxel when combined with Guajadial, indicating a potent synergistic interaction.

Cell LineTreatmentIC50 (μM)Fold Reversal
MCF-7/ADRAdriamycin28.64 ± 2.15-
Adriamycin + Guajadial (5 μM)11.28 ± 1.032.54
Adriamycin + Guajadial (10 μM)4.16 ± 0.526.88
MCF-7/PTXPaclitaxel8.72 ± 0.93-
Paclitaxel + Guajadial (5 μM)3.15 ± 0.412.77
Paclitaxel + Guajadial (10 μM)1.08 ± 0.168.07

Data sourced from Li et al., 2019.[1]

Mechanism of Synergism: Targeting ABC Transporters and the PI3K/Akt Pathway

The reversal of multidrug resistance by Guajadial is attributed to a dual mechanism of action. Firstly, Guajadial inhibits the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1] These transporters are key players in the development of MDR, as they actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.

Secondly, Guajadial suppresses the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is frequently overactivated in cancer and plays a crucial role in promoting cell survival, proliferation, and drug resistance. By inactivating this pathway, Guajadial further sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents.

Below is a diagram illustrating the proposed mechanism of action for Guajadial's synergistic effects.

G cluster_cell Drug-Resistant Cancer Cell Guajadial This compound ABC ABC Transporters (P-gp, BCRP) Guajadial->ABC Inhibits Expression PI3K_Akt PI3K/Akt Pathway Guajadial->PI3K_Akt Suppresses Chemo Anticancer Drug (e.g., Doxorubicin, Paclitaxel) Chemo->ABC Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces ABC->Chemo Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Proliferation->Apoptosis Inhibits

Caption: Mechanism of this compound in reversing multidrug resistance.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the synergistic effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Drug-resistant breast cancer cells (MCF-7/ADR and MCF-7/PTX) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: Cells were treated with varying concentrations of adriamycin or paclitaxel, either alone or in combination with non-toxic concentrations of Guajadial (5 μM and 10 μM).

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]

Western Blot Analysis
  • Cell Lysis: Cells were treated with Guajadial for 24 hours, and total protein was extracted using RIPA lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against P-gp, BCRP, Akt, p-Akt, p70S6K, p-p70S6K, and GAPDH overnight at 4°C.

  • Secondary Antibody and Detection: The membrane was incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Below is a diagram illustrating the general workflow for evaluating synergistic effects.

G cluster_workflow Experimental Workflow start Start: Drug-Resistant Cancer Cell Lines treatment Treat with Anticancer Drug Alone and in Combination with this compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Calculate IC50 Values & Determine Synergism viability->ic50 mechanism Investigate Mechanism of Action ic50->mechanism western Western Blot for Protein Expression (ABC Transporters, PI3K/Akt pathway) mechanism->western end Conclusion: This compound enhances chemotherapeutic efficacy western->end

Caption: Workflow for evaluating the synergistic effects of this compound.

Conclusion and Future Directions

The experimental evidence strongly suggests that this compound is a promising candidate for combination therapy in cancer treatment, particularly for overcoming multidrug resistance. Its ability to resensitize resistant cancer cells to conventional chemotherapeutic agents like doxorubicin and paclitaxel opens up new avenues for improving treatment outcomes.[1] Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this compound in combination with other anticancer drugs. The exploration of its synergistic effects with a broader range of chemotherapeutics and in different cancer types is a logical next step in the development of this potent natural compound.

References

A Critical Review of Guajadial F's Therapeutic Potential Compared to Existing Cancer Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel meroterpenoid, Guajadial F, reveals promising anticancer activity, positioning it as a potential future therapeutic agent. This guide provides a critical comparison with existing standard-of-care treatments for breast, lung, and colorectal cancers, supported by available preclinical data.

Introduction

This compound, a sesquiterpenoid-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community for its potential anticancer effects. This document aims to provide a critical review of the therapeutic potential of this compound in comparison to established treatments for estrogen receptor-positive (ER+) breast cancer, non-small cell lung cancer (NSCLC), and colorectal cancer. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of cytotoxic activity, mechanisms of action, and a summary of key experimental protocols.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines. For a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and current standard-of-care drugs in relevant cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary; therefore, direct comparisons should be interpreted with caution.

Cancer Type Cell Line Compound IC50 (µM) Reference
ER+ Breast Cancer MCF-7This compoundNot Directly Reported-
Guajadial-enriched fractionTGI = 5.59 µg/mL[1][2]
Tamoxifen4.506 µg/mL (~12.1 µM)
Tamoxifen10.045 µM
Tamoxifen17.26 µM
NSCLC A549This compound13.8 µM
Cisplatin16.48 µM
Cisplatin6.59 µM
Colorectal Cancer HCT-116This compound3.66 µM
Camptothecin0.51 µM
Camptothecin0.1 µM

TGI: Total Growth Inhibition. Data for Guajadial-enriched fraction is provided as TGI, which is a different metric from IC50 and indicates the concentration at which cell proliferation is completely inhibited.

Mechanisms of Action: A Comparative Overview

This compound appears to exert its anticancer effects through multiple mechanisms, some of which are distinct from, while others overlap with, existing therapies.

Estrogen Receptor Modulation in Breast Cancer

This compound has been suggested to act as a Selective Estrogen Receptor Modulator (SERM), similar to Tamoxifen . In silico docking studies have shown that this compound can fit into estrogen receptors (ERs)[3][4]. This is further supported by in vivo studies where a guajadial-enriched fraction inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats, a classic assay for anti-estrogenic activity[1][2].

Tamoxifen , the standard-of-care for ER+ breast cancer, acts as a competitive antagonist of the estrogen receptor, inhibiting estrogen-driven cell proliferation.

Inhibition of Key Signaling Pathways

This compound has been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival.

  • PI3K/Akt Pathway: this compound has been demonstrated to inactivate the PI3K/Akt pathway in drug-resistant MCF-7 breast cancer cells. This is significant as the PI3K/Akt pathway is a key driver of cell growth, proliferation, and survival, and its dysregulation is common in many cancers[5].

  • Ras/MAPK Pathway: There is evidence to suggest that this compound can block the Ras/MAPK pathway, another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.

Standard therapies like Cisplatin (for NSCLC) do not directly target these pathways but induce DNA damage, which can indirectly influence various signaling cascades. Targeted therapies, however, are being developed to specifically inhibit components of the PI3K/Akt and Ras/MAPK pathways.

Topoisomerase I Inhibition

Biochemical assays have revealed that this compound acts as a catalytic inhibitor of Topoisomerase I (Top1) []. Top1 is an essential enzyme that relaxes DNA supercoiling during replication and transcription. By inhibiting Top1, this compound can lead to the accumulation of DNA strand breaks and subsequent cell death.

This mechanism is shared with Camptothecin and its derivatives (e.g., irinotecan, topotecan), which are used in the treatment of colorectal and other cancers. These drugs are known as Top1 "poisons" because they trap the Top1-DNA cleavage complex, leading to lethal double-strand breaks when the replication fork collides with this complex[6]. Whether this compound acts as a poison or a catalytic inhibitor that prevents DNA binding or cleavage needs further investigation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Experimental Workflow start Cancer Cell Lines (MCF-7, A549, HCT-116) srb SRB Assay (Cytotoxicity) start->srb apoptosis Annexin V/PI Staining (Apoptosis Analysis) start->apoptosis western Western Blot (Protein Expression) start->western ic50 IC50 Determination srb->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Level Changes western->protein_quant

Caption: Workflow for in vitro evaluation of this compound.

G cluster_pi3k PI3K/Akt Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTOR mTOR Akt->mTOR p Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival GuajadialF This compound GuajadialF->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

G cluster_mapk Ras/MAPK Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival GuajadialF This compound GuajadialF->Ras Inhibition

Caption: Postulated inhibition of the Ras/MAPK pathway by this compound.

G cluster_topo Topoisomerase I Inhibition Top1 Topoisomerase I Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex Cleavage DNA_supercoiled Supercoiled DNA DNA_supercoiled->Top1 Binding DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed Religation GuajadialF This compound GuajadialF->Top1 Inhibition of Catalysis GuajadialF->Cleavage_Complex Inhibition of Religation (Poison)

Caption: Proposed mechanisms of Topoisomerase I inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and comparable agents.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of the test compound (e.g., this compound, tamoxifen, cisplatin) for a specified period (e.g., 48 or 72 hours).

  • Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound of interest for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Conclusion and Future Directions

The available preclinical data suggests that this compound holds significant promise as a novel anticancer agent. Its multi-pronged mechanism of action, including potential SERM activity, inhibition of key oncogenic signaling pathways, and Topoisomerase I inhibition, makes it an attractive candidate for further investigation.

However, a direct and comprehensive comparison with current standard-of-care drugs is still in its early stages. Future research should focus on:

  • Head-to-head in vitro and in vivo studies comparing the efficacy of purified this compound with standard chemotherapeutic and targeted agents in a wider range of cancer models.

  • Detailed mechanistic studies to elucidate the precise molecular interactions of this compound with its targets, particularly within the PI3K/Akt and Ras/MAPK pathways, and to clarify its mode of Topoisomerase I inhibition.

  • Pharmacokinetic and pharmacodynamic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are crucial for its development as a clinical drug.

  • Investigation of potential synergistic effects when combined with existing anticancer therapies.

References

Safety Operating Guide

Prudent Disposal of Guajadial F in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Guajadial F as a chemical with unknown environmental and toxicological hazards. Do not dispose of down the drain or in regular solid waste streams. All disposal must proceed through a certified hazardous waste management vendor.

This document provides essential procedural guidance for the safe and compliant disposal of this compound, a sesquiterpenoid-based meroterpenoid, within research, scientific, and drug development environments. Given the absence of specific federal or institutional disposal protocols for this compound, a cautious approach is mandatory.

I. Understanding the Compound: this compound Properties

A summary of the known physicochemical properties of this compound is presented below. This information is critical for handling and for providing to hazardous waste disposal personnel.

PropertyValueCitation
Chemical Name This compound
CAS Number 1529775-08-3
Molecular Formula C30H34O5[]
Molecular Weight 474.59 g/mol []
Appearance Powder[]
pKa 5.55 ± 0.70[]
Known Hazards Environmental hazards not classified. Considered relatively safe, but skin and eye contact should be avoided.[2]

II. Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for the disposal of pure this compound and materials contaminated with it.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE must be worn: safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation and Collection:

    • Solid Waste:

      • Collect pure this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats, wipes), and other solid materials in a dedicated, sealable, and clearly labeled hazardous waste container.

      • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

      • Do not mix with other chemical waste streams unless compatibility has been verified.

    • Liquid Waste:

      • For solutions containing this compound, collect in a sealable, chemical-resistant container (e.g., glass or HDPE).

      • Segregate aqueous solutions from organic solvent solutions.

      • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Waste Container Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" sticker or tag as required by your institution's Environmental Health & Safety (EHS) department.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution).

      • The primary hazard(s): "Caution: Chemical with Unknown Hazards."

      • The accumulation start date.

      • The name of the principal investigator and the laboratory location.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[4]

    • Store away from incompatible materials. As a general precaution, store separately from strong acids, bases, and oxidizing agents.[3]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (typically six months in academic labs), arrange for pickup through your institution's EHS department.[4]

    • EHS will coordinate with a certified hazardous waste disposal company for final disposal, which will likely involve incineration.[5]

III. Experimental Protocols

As this compound lacks specific, published neutralization or deactivation protocols, no in-lab treatment should be attempted. The primary and only recommended "experimental protocol" for its disposal is collection and transfer to a certified hazardous waste vendor.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end Final Disposal start Generate this compound Waste (Solid or Liquid) assess_hazards Specific Disposal Protocol Available? start->assess_hazards treat_unknown Treat as Chemical with Unknown Hazards assess_hazards->treat_unknown No segregate Segregate Waste (Solid vs. Liquid) treat_unknown->segregate label_container Label Container Correctly - Chemical Name - Hazard Warning - Date segregate->label_container store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs vendor_disposal Certified Hazardous Waste Vendor Disposes via Incineration contact_ehs->vendor_disposal

Caption: Workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.